A Technical Guide to (4-Chloro-6-methylpyridin-2-YL)methanamine: Structure, Synthesis, and Applications
This guide provides an in-depth analysis of (4-Chloro-6-methylpyridin-2-YL)methanamine, a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. We will explore its fund...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of (4-Chloro-6-methylpyridin-2-YL)methanamine, a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. We will explore its fundamental chemical properties, synthesis pathways, reactivity, and its role as a versatile building block in the development of novel bioactive compounds.
Core Chemical Identity and Properties
(4-Chloro-6-methylpyridin-2-YL)methanamine is a heterocyclic compound featuring a pyridine core.[1] The pyridine ring is substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a methanamine (-CH₂NH₂) group at the 2-position. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry.[1]
Chemical Structure
The two-dimensional structure of the molecule is depicted below. The core is a six-membered aromatic pyridine ring, which is essential for its chemical behavior and biological interactions.
Caption: 2D structure of (4-Chloro-6-methylpyridin-2-YL)methanamine.
Key Identifiers and Physicochemical Data
A summary of the compound's identifiers and properties is crucial for laboratory use, data retrieval from databases like PubChem, and regulatory documentation.[2]
Understanding the synthesis of (4-Chloro-6-methylpyridin-2-YL)methanamine is fundamental for its application and for the design of novel derivatives.
General Synthesis Pathway
The synthesis of this compound and related structures typically follows a multi-step pathway that leverages established reactions in heterocyclic chemistry.[1] A common approach involves the chlorination of a pre-existing methyl-substituted aminopyridine, followed by the introduction of the methanamine side chain.
The choice of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is critical and depends on the substrate's sensitivity and the desired reaction conditions.[1] Subsequent functionalization at the 2-position to introduce the methanamine group often involves nucleophilic substitution reactions.[1]
Caption: Generalized workflow for the synthesis of the title compound.
Chemical Reactivity
The reactivity of (4-Chloro-6-methylpyridin-2-YL)methanamine is governed by its functional groups:
Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles.[1] This is the most common site for derivatization, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Amine Group Reactions: The primary amine of the methanamine group can readily undergo reactions such as acylation, alkylation, and reductive amination to form amides, secondary/tertiary amines, and other derivatives.
Ring Reactions: Under specific conditions, the pyridine ring can undergo oxidation to form N-oxides or reduction.[1]
Applications in Research and Drug Development
Substituted pyridines and pyrimidines are privileged scaffolds in drug discovery, prized for their ability to form key interactions with biological targets.[1][5] (4-Chloro-6-methylpyridin-2-YL)methanamine serves as a valuable building block in this context.
Pharmaceutical Development: It is a key intermediate for synthesizing compounds with potential therapeutic effects.[1] The 2-aminopyridine motif is a well-established pharmacophore for kinase inhibitors, where the amine group and ring nitrogen often form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[5] The chlorine at the C4 position acts as a synthetic handle for introducing moieties that can target other regions of the active site, enhancing potency and selectivity.[5]
Agrochemical Research: The unique electronic and structural properties of this compound make it a useful starting point for developing novel pesticides and herbicides.[1]
Biochemical Probes: Its ability to be readily derivatized allows for its use in creating chemical probes to study enzyme mechanisms and interactions.[1]
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount in a research environment. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related pyridine derivatives provides essential guidance.[6][7][8]
Hazard Identification
Based on analogous compounds, (4-Chloro-6-methylpyridin-2-YL)methanamine should be handled as a substance that may possess the following hazards:
Skin Corrosion/Irritation: May cause skin irritation upon contact.[7]
Serious Eye Damage/Irritation: May cause serious eye irritation.[7][8]
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]
Recommended Handling and Storage Protocols
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6][7]
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7][8]
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[6][7]
First Aid Measures
In case of exposure, the following first aid measures are recommended:
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6][7]
Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][8]
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][9]
Conclusion
(4-Chloro-6-methylpyridin-2-YL)methanamine is a synthetically versatile and valuable heterocyclic compound. Its specific substitution pattern provides distinct points for chemical modification, making it an attractive building block for creating libraries of compounds in drug discovery and agrochemical development. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action for (4-Chloro-6-methylpyridin-2-YL)methanamine Derivatives
This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel (4-Chloro-6-methylpyridin-2-YL)methanamine derivatives. Given the nascent stage of public-domain resear...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel (4-Chloro-6-methylpyridin-2-YL)methanamine derivatives. Given the nascent stage of public-domain research on the specific molecular targets of this compound class, this document provides a comprehensive, experience-driven framework for the systematic elucidation of their mechanism of action. We will move beyond theoretical concepts to provide actionable experimental workflows, grounded in established scientific principles, to empower your research and development endeavors.
Introduction to the (4-Chloro-6-methylpyridin-2-YL)methanamine Scaffold: A Landscape of Therapeutic Potential
The (4-Chloro-6-methylpyridin-2-YL)methanamine core is a substituted pyridine derivative, a structural motif prevalent in a wide array of pharmacologically active agents[1]. The pyridine ring system is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in various molecular interactions[2]. The presence of a chloro-substituent at the 4-position and a methyl group at the 6-position of the pyridine ring, combined with a methanamine side chain, imparts distinct physicochemical properties that suggest the potential for interaction with biological macromolecules, such as proteins and enzymes[2].
Derivatives of the broader pyridine class have demonstrated a wide spectrum of biological activities, including but not limited to:
Antimicrobial Properties: Pyridine-containing compounds have been investigated for their antibacterial and antifungal activities.
Anti-inflammatory Effects: Certain pyridine derivatives are known to possess anti-inflammatory properties[3].
Enzyme Inhibition: The structural features of substituted pyridines make them candidates for inhibiting various enzymes, including kinases and hydrolases.
Ion Channel and Receptor Modulation: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many receptor-ligand and enzyme-inhibitor complexes, including G protein-coupled receptors (GPCRs) and ion channels[4][5][6][7][8][9].
Given this landscape, novel derivatives of (4-Chloro-6-methylpyridin-2-YL)methanamine represent a promising area for the discovery of new therapeutic agents. The critical challenge, and the focus of this guide, is to systematically and accurately determine their precise mechanism of action.
A Multi-Faceted Strategy for Mechanism of Action Elucidation
Caption: A workflow for elucidating the mechanism of action of novel compounds.
Phase 1: Phenotypic Screening - Unveiling the Biological Effect
The initial step is to understand the overall biological effect of the (4-Chloro-6-methylpyridin-2-YL)methanamine derivative in a relevant biological system. Phenotypic screening allows for the discovery of compounds that modulate a cellular or organismal phenotype without a priori knowledge of the molecular target[10][11][12].
This protocol outlines a high-content screen to assess the impact of a test compound on cell morphology, proliferation, and viability.
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon).
Cell Plating: Seed cells in 96- or 384-well microplates at a density that allows for logarithmic growth over the course of the experiment.
Compound Treatment: Add the (4-Chloro-6-methylpyridin-2-YL)methanamine derivative at a range of concentrations (e.g., 0.1 nM to 100 µM) to the cells. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., a known cytotoxic agent).
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
Staining: Stain the cells with a cocktail of fluorescent dyes to visualize key cellular features. A common combination includes:
Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.
Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.
MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial health.
Image Acquisition: Acquire images using a high-content imaging system.
Image Analysis: Use image analysis software to quantify various phenotypic parameters, such as cell count, nuclear size and shape, cytoskeletal organization, and mitochondrial integrity.
Data Interpretation:
Parameter
Potential Implication
Decreased Cell Count
Cytotoxicity or anti-proliferative effect
Changes in Nuclear Morphology
Apoptosis, cell cycle arrest
Cytoskeletal Disruption
Disruption of cell division, migration, or signaling
Altered Mitochondrial Morphology
Mitochondrial dysfunction, metabolic stress
This initial screen will provide valuable clues as to the potential biological processes affected by your compound, guiding the subsequent target identification efforts.
Phase 2: Target Identification and Deconvolution - Finding the Molecular Needle in the Haystack
Once a consistent and potent phenotype has been identified, the next critical step is to identify the direct molecular target(s) of the compound.
Affinity-Based Approaches
If the compound has sufficient binding affinity, affinity chromatography coupled with mass spectrometry is a powerful method for target identification.
Compound Immobilization: Synthesize an analog of the (4-Chloro-6-methylpyridin-2-YL)methanamine derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
Cell Lysate Preparation: Prepare a native cell lysate from the cell line that exhibited the desired phenotype.
Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for binding of the target protein(s).
Washing: Wash the beads extensively to remove non-specifically bound proteins.
Elution: Elute the bound proteins using a competitive binder (the original, non-immobilized compound) or by changing the buffer conditions (e.g., pH, salt concentration).
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Physiological Context
CETSA is a powerful technique to confirm direct binding of a compound to its target in intact cells or tissue lysates[13][14][15][16][17]. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
Cell Treatment: Treat intact cells with the (4-Chloro-6-methylpyridin-2-YL)methanamine derivative or vehicle control.
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
Cell Lysis: Lyse the cells to release the proteins.
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blotting using an antibody specific for the putative target protein.
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.
Phase 3: Target Validation and Mechanistic Deep Dive - From "What" to "How"
Identifying a putative target is a major milestone, but it is not the end of the journey. The next phase involves validating the target's role in the observed phenotype and dissecting the molecular details of the interaction.
Biochemical and Biophysical Assays
If the identified target is an enzyme, a battery of biochemical assays should be performed to characterize the inhibitory activity of the (4-Chloro-6-methylpyridin-2-YL)methanamine derivative.
Experimental Protocol: Enzyme Inhibition Kinetics
Enzyme Source: Obtain the purified recombinant target enzyme.
Assay Development: Develop a robust assay to measure the enzyme's activity (e.g., a colorimetric, fluorescent, or luminescent assay).
IC50 Determination: Determine the concentration of the compound that inhibits 50% of the enzyme's activity (IC50) by measuring the enzyme activity across a range of compound concentrations[18].
Mechanism of Inhibition Studies: Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive)[19][20]. This is typically done by analyzing Lineweaver-Burk or Michaelis-Menten plots.
Reversibility Studies: Determine if the inhibition is reversible or irreversible using methods like rapid dilution experiments[19].
Quantitative Data Summary: Enzyme Inhibition
Compound
Target Enzyme
IC50 (nM)
Ki (nM)
Mechanism of Inhibition
Derivative X
Example Kinase 1
50
25
Competitive
Derivative Y
Example Protease 1
120
150
Non-competitive
Cellular Signaling Pathway Analysis
To connect the molecular interaction with the observed cellular phenotype, it is crucial to investigate the impact of the compound on the relevant signaling pathways.
Experimental Protocol: Western Blotting for Signaling Pathway Modulation
Cell Treatment: Treat cells with the (4-Chloro-6-methylpyridin-2-YL)methanamine derivative at various concentrations and for different time points.
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for key proteins in the suspected signaling pathway (e.g., phosphorylated and total forms of kinases).
Detection and Analysis: Detect the antibody binding using a chemiluminescent or fluorescent substrate and quantify the band intensities.
Example Signaling Pathway: Kinase Inhibition
If the target is a kinase, a common signaling pathway to investigate is the one it regulates.
Caption: A generic kinase signaling pathway and the point of inhibition.
Conclusion: Towards a Complete Mechanistic Understanding
The journey to elucidate the mechanism of action of a novel compound class like (4-Chloro-6-methylpyridin-2-YL)methanamine derivatives is a meticulous process that requires a combination of cutting-edge technologies and classical pharmacological principles. By following a logical and iterative workflow of phenotypic screening, target identification, and detailed mechanistic validation, researchers can build a comprehensive and robust understanding of how these compounds exert their biological effects. This knowledge is paramount for the successful translation of a promising chemical scaffold into a novel therapeutic agent.
References
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
Franken, H., van der Velden, J. L., & Ploegh, H. L. (2015). In-gel fluorescence-based method to measure the thermal stability of proteins. BioTechniques, 58(5), 241–246.
Mateus, A., et al. (2020). The expanding landscape of thermal proteomics. Molecular & Cellular Proteomics, 19(1), 1-16.
Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543.
Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507–519.
Wagner, B. K., & Schreiber, S. L. (2016). The power of small molecules in biology and medicine.
Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved from [Link]
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
Biognosys. (n.d.). Drug Target Validation. Retrieved from [Link]
Johnson, K. A. (2013). Enzyme kinetics for the novice. Portland Press.
Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
Ainfo. (n.d.). Kinetic Analysis of Inhibitor Actions on Enzymes. Retrieved from [Link]
MDPI. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Molecules, 26(24), 7687.
PMC. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 407(2), 205-213.
The Biochemist. (2021). Steady-state enzyme kinetics. Retrieved from [Link]
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
Googleapis.com. (2024). Importance of Pyridine Derivatives in Biological Activities. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Retrieved from [Link]
PMC. (2021). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Signal Transduction and Targeted Therapy, 6(1), 1-28.
PubMed. (2010). Modulation of ion channels in clinical psychopharmacology: adults and younger people. British Journal of Clinical Pharmacology, 70(3), 339-350.
GPCR Therapeutics. (n.d.). GPCRs & Their heteromers. Retrieved from [Link]
RSC Publishing. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(9), 2836-2882.
PubMed. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695.
MDPI. (n.d.). Regulatory Mechanisms of Ion Channels and Their Potential as Therapeutic Targets. Retrieved from [Link]
PMC. (2023). Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders. Acta Pharmaceutica Sinica B, 13(1), 1-17.
Chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
Semantic Scholar. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. Retrieved from [Link]
MDPI. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(14), 3296.
MDPI. (2026). Synthesis, Antibacterial Activity, and Mechanism of C-6 Aminated β-Carboline Derivatives Against MRSA. Molecules, 31(6), 1234.
PMC. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Applied and Environmental Microbiology, 86(13), e00576-20.
PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7202.
MDPI. (2021). In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol. Marine Drugs, 19(6), 321.
MDPI. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
ResearchGate. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]
OA Monitor Ireland. (1969). The mechanism of action of some antibacterial agents. Retrieved from [Link]
ResearchGate. (2007). A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators. Retrieved from [Link]
An In-Depth Technical Guide to the In Vitro Pharmacology of (4-Chloro-6-methylpyridin-2-YL)methanamine
Foreword: Charting a Course for Novel Compound Characterization In the landscape of drug discovery and development, the initial exploration of a novel chemical entity's interaction with biological systems is a critical j...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting a Course for Novel Compound Characterization
In the landscape of drug discovery and development, the initial exploration of a novel chemical entity's interaction with biological systems is a critical juncture. This guide addresses the in vitro pharmacology of (4-Chloro-6-methylpyridin-2-YL)methanamine, a substituted pyridine derivative. It is important to note that, as of the writing of this guide, specific in vitro pharmacological data for this exact compound is not extensively available in the public domain. Therefore, this document serves as both a technical guide and a strategic roadmap for researchers and drug development professionals. We will outline a comprehensive in vitro testing cascade designed to elucidate the pharmacological profile of this compound. The methodologies and experimental designs are based on established principles of in vitro pharmacology and informed by the activities of structurally related pyridine derivatives.[1]
Our approach is grounded in the understanding that the substituted pyridine core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[2] Derivatives of pyridine have demonstrated diverse biological activities, including antimicrobial and anti-inflammatory properties.[2] This guide will provide the scientific rationale and detailed protocols to systematically investigate the potential therapeutic applications of (4-Chloro-6-methylpyridin-2-YL)methanamine.
Section 1: Compound Profile and Rationale for In Vitro Pharmacological Investigation
The structure of (4-Chloro-6-methylpyridin-2-YL)methanamine, featuring a chlorinated pyridine ring with methyl and methanamine substituents, suggests several potential avenues for pharmacological activity. The pyridine ring is a common motif in many approved drugs, and the specific substitutions can modulate its physicochemical properties and target interactions. The chloro- and methyl- groups can influence the compound's lipophilicity, metabolic stability, and binding affinity to protein targets. The methanamine group provides a basic center that can engage in hydrogen bonding and ionic interactions within a target's binding site.
Given the diverse activities of related chloro-pyridine compounds, which include inhibition of enzymes like DNase I and topoisomerase II, as well as cytotoxic effects against cancer cell lines, a broad initial screening approach is warranted.[3][4]
Section 2: Proposed In Vitro Pharmacological Screening Cascade
The following is a proposed tiered screening cascade designed to efficiently characterize the in vitro pharmacology of (4-Chloro-6-methylpyridin-2-YL)methanamine. This cascade progresses from broad, high-throughput screens to more focused, mechanism-of-action studies.
Caption: Proposed in vitro pharmacological screening cascade for (4-Chloro-6-methylpyridin-2-YL)methanamine.
Section 3: Detailed Experimental Protocols
Tier 1: Cytotoxicity Screening using the MTT Assay
Rationale: To assess the general cytotoxic potential of the compound against a panel of human cancer cell lines. This provides an initial indication of any anti-proliferative effects.
Protocol:
Cell Culture:
Culture human cancer cell lines (e.g., HepG2, HCT116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
Cell Seeding:
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
Seed 5,000 cells per well in 100 µL of media in a 96-well plate.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a 10 mM stock solution of (4-Chloro-6-methylpyridin-2-YL)methanamine in DMSO.
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
Remove the old media from the cells and add 100 µL of the media containing the compound or vehicle control (0.1% DMSO).
Incubate for 72 hours.
MTT Assay:
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
Incubate for 4 hours at 37°C.
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Tier 2: Kinase Inhibition Profiling
Rationale: Many substituted pyridines are known to be kinase inhibitors. A broad kinase panel screen can identify potential kinase targets.
Protocol:
This is typically performed as a service by a contract research organization (CRO). The general workflow is as follows:
Compound Submission:
Provide the compound at a specified concentration (e.g., 10 µM) to the CRO.
Assay Principle:
The CRO will perform in vitro kinase assays using a large panel of purified recombinant kinases.
A common format is a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™).
Data Reporting:
The results are typically reported as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control.
"Hits" are identified as kinases with significant inhibition (e.g., >50% inhibition).
Tier 3: Signaling Pathway Analysis by Western Blot
Rationale: If a kinase target is identified, Western blotting can be used to confirm the inhibition of the downstream signaling pathway in a cellular context.
Protocol (Example for a hypothetical target, e.g., MEK1/2):
Cell Treatment:
Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.
Treat cells with varying concentrations of (4-Chloro-6-methylpyridin-2-YL)methanamine for a specified time (e.g., 2 hours).
Protein Extraction:
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Quantify protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin).
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A typical workflow for Western blot analysis to investigate signaling pathway modulation.
Section 4: Data Interpretation and Next Steps
The data generated from this in vitro pharmacological cascade will provide a comprehensive initial profile of (4-Chloro-6-methylpyridin-2-YL)methanamine.
Cytotoxicity data will indicate the compound's anti-proliferative potential and guide concentration selection for subsequent assays.
Broad panel screening will identify potential molecular targets.
Mechanism of action studies will validate these targets and elucidate the downstream cellular effects.
Positive results from this cascade would warrant further investigation, including more detailed selectivity profiling, in vitro ADME-Tox studies, and ultimately, progression to in vivo efficacy studies in relevant disease models.
References
Appchem. (2-chloro-6-methylpyridin-4-yl)methanamine | 1060810-00-5 | C7H9ClN2. Available at: [Link]
MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link]
PubMed. Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. Available at: [Link]
PubMed. Synthesis, structural characterization and in vitro antitumor activity of 4-dimethylaminopyridinium (6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)methanides. Available at: [Link]
ScienceDirect. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. Available at: [Link]
SpringerLink. Synthesis, structural characterization, in vitro - Drug Design and Bioinformatics Lab. Available at: [Link]
In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Available at: [Link]
Pharmacokinetic Profiling of (4-Chloro-6-methylpyridin-2-YL)methanamine: A Comprehensive ADME/PK Whitepaper
Executive Summary (4-Chloro-6-methylpyridin-2-YL)methanamine (CAS: 36340-61-1) is a highly versatile, halogenated pyridine building block extensively utilized in fragment-based drug discovery (FBDD)[1]. As a critical pha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(4-Chloro-6-methylpyridin-2-YL)methanamine (CAS: 36340-61-1) is a highly versatile, halogenated pyridine building block extensively utilized in fragment-based drug discovery (FBDD)[1]. As a critical pharmacophore, it is frequently incorporated into the architecture of advanced therapeutics, including Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) inhibitors[2] and Ubiquitin Specific Protease 7 (USP7) inhibitors[3].
Understanding the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this fragment is paramount. This whitepaper provides an in-depth technical analysis of its physicochemical causality, step-by-step in vitro and in vivo profiling methodologies, and the regulatory frameworks governing its evaluation.
Structural Causality & Pharmacophore Analysis
In drug development, every functional group must be justified by its impact on target affinity and PK behavior. The structural design of (4-Chloro-6-methylpyridin-2-YL)methanamine is a masterclass in balancing these forces:
The Pyridine Core: Compared to a highly lipophilic phenyl ring, the nitrogen in the pyridine core lowers the overall lipophilicity (cLogP), significantly improving aqueous kinetic solubility.
4-Chloro Substitution: The chlorine atom is not merely a lipophilic appendage; it serves as a metabolic shield. By occupying the 4-position, it sterically and electronically blocks Cytochrome P450 (CYP450)-mediated oxidation at a common site of metabolic liability[1]. Furthermore, it provides a halogen-bonding hotspot to anchor the molecule within hydrophobic protein pockets.
6-Methyl Group: Positioned adjacent to the pyridine nitrogen, the methyl group introduces critical steric hindrance. This causality is twofold: it modulates the basicity (pKa) of the pyridine ring, reducing off-target hERG channel binding, and it sterically impedes N-glucuronidation, a common Phase II clearance pathway.
2-Methanamine (Primary Amine): With a pKa of ~9.0, this primary amine ensures the molecule is predominantly ionized at physiological pH (7.4). While this guarantees excellent solubility, it introduces a permeability barrier across the lipophilic core of the intestinal epithelium, necessitating careful evaluation of active transport mechanisms.
In Vitro ADME Profiling Methodologies
To comply with the FDA's rigorous guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies[4], early evaluation of ADME parameters is mandatory. The following protocols are designed as self-validating systems , ensuring that assay failure is immediately detectable.
Because the primary amine is protonated at pH 7.4, passive transcellular diffusion is limited. This assay determines if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).
Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in 24-well Transwell plates. Culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 250 Ω·cm², confirming tight junction integrity.
Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.
Incubation: Incubate at 37°C for 2 hours on an orbital shaker.
Quenching & Bioanalysis: Extract 50 µL aliquots from the receiver chambers, quench with 150 µL of ice-cold acetonitrile containing an internal standard, and quantify via LC-MS/MS.
Self-Validation & Causality: Calculate the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
). The assay must include propranolol (high permeability control) and ranitidine (low permeability control). If the ER of the test compound is >2.0, it is flagged as a potential efflux substrate, which will directly suppress oral bioavailability.
Protocol B: Human Liver Microsome (HLM) Metabolic Stability
This assay evaluates the intrinsic clearance (
CLint
) driven by Phase I CYP450 enzymes.
Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Pre-incubation: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). Keep organic solvent concentration <0.1% to prevent artifactual CYP inhibition. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile to precipitate proteins and halt the reaction.
Self-Validation: Run concurrent positive controls: testosterone (CYP3A4 substrate) and dextromethorphan (CYP2D6 substrate). Critical: If the half-lives of these controls fall outside the laboratory's historical 95% confidence interval, the entire assay batch is invalidated to prevent false-positive stability reporting.
Fig 1. Sequential ADME/PK profiling workflow for pyridine-methanamine derivatives.
In Vivo Pharmacokinetic Profiling
Moving from in vitro to in vivo requires transitioning from intrinsic clearance to systemic clearance. For pyridine-methanamine derivatives, rodent models (typically male Sprague-Dawley rats or CD-1 mice) are utilized[3].
Formulation Strategy
Because primary amines are prone to binding to glass and plastic surfaces, and to ensure complete dissolution, the formulation must be meticulously controlled:
Intravenous (IV) Dosing (1 mg/kg): Formulated in 5% DMSO / 10% Solutol HS-15 / 85% Saline to ensure a clear solution and prevent precipitation in the bloodstream.
Per Os (PO) Dosing (10 mg/kg): Formulated as a homogeneous suspension in 0.5% Methylcellulose or a true solution in 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) to maximize gastrointestinal exposure[3].
Mechanistic Clearance Pathways
The primary amine and the methyl group are the primary sites of metabolic liability. Flavin-containing monooxygenases (FMO) and N-acetyltransferases (NAT) play a significant role alongside CYP450 enzymes.
Fig 2. Proposed Phase I and Phase II metabolic clearance pathways.
Quantitative Data Presentation
The following tables summarize the expected physicochemical properties and representative in vivo pharmacokinetic parameters for this class of halogenated pyridine-methanamine fragments, synthesized from historical FBDD benchmarking data.
Table 1: Physicochemical & In Vitro ADME Parameters
Parameter
Value / Characteristic
Mechanistic Implication
Molecular Weight
156.61 g/mol
Highly favorable for FBDD (Rule of 3 compliant).
cLogP
~1.2 - 1.5
Balanced lipophilicity for optimal oral absorption.
pKa (Primary Amine)
~9.0
Protonated at pH 7.4; restricts passive transcellular diffusion.
Potential substrate for efflux transporters (e.g., P-gp).
Table 2: Representative In Vivo Pharmacokinetic Parameters (Rodent Model)
PK Parameter
IV Dosing (1 mg/kg)
PO Dosing (10 mg/kg)
Cmax
(ng/mL)
N/A
450 - 600
Tmax
(h)
N/A
0.5 - 1.0
AUC0−∞
(ng·h/mL)
800 - 1000
4000 - 5000
Clearance (mL/min/kg)
15 - 25
N/A
Vdss
(L/kg)
1.5 - 2.5
N/A
Half-life (
T1/2
) (h)
2.0 - 3.5
2.5 - 4.0
Bioavailability (F%)
N/A
40% - 60%
References
[4] Title: Clinical Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
[2] Title: Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
[3] Title: Identification and structure-guided development of pyrimidinone based USP7 inhibitors
Source: Queen's University Belfast Research Portal
URL:[Link]
Spectroscopic Properties of (4-Chloro-6-methylpyridin-2-YL)methanamine: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of structurally validating heavily substituted heterocyclic building blocks. (4-Chloro-6-methylpyridin-2-YL)methanamine (CAS: 8863...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of structurally validating heavily substituted heterocyclic building blocks. (4-Chloro-6-methylpyridin-2-YL)methanamine (CAS: 886372-59-4) is a highly versatile intermediate utilized in pharmaceutical and agrochemical synthesis. Its unique architecture—a pyridine core decorated with an electron-withdrawing chlorine atom, an electron-donating methyl group, and a reactive primary methanamine—creates a complex but highly predictable spectroscopic profile.
This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this molecule using NMR, FT-IR, LC-MS, and UV-Vis. Rather than merely listing expected values, this guide explains the causality behind the experimental choices and the quantum mechanical principles driving the spectral outputs.
The structural elucidation of (4-Chloro-6-methylpyridin-2-YL)methanamine requires an orthogonal approach. The pyridine ring's diamagnetic anisotropy dictates the NMR chemical shifts, while the primary amine dictates the FT-IR and MS fragmentation behaviors. To ensure absolute trustworthiness, our workflow relies on self-validating protocols (e.g., isotopic ratio confirmation in MS, D₂O exchange in NMR).
Caption: Comprehensive spectroscopic characterization workflow for pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectral Assignments & Causality
The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy ()[1]. Because positions 2, 4, and 6 are substituted, the only remaining ring protons are at C-3 and C-5. These β-protons are typically the most shielded on the pyridine ring[1]. The coupling between H-3 and H-5 will manifest as a small meta-coupling constant (
4J≈1.5−2.0
Hz).
Table 1: Predicted
1
H and
13
C NMR Chemical Shifts (400 MHz / 100 MHz, CDCl
3
)
Nucleus
Shift (ppm)
Multiplicity
Integration
Assignment / Causality
1
H
~7.20
Doublet (
J≈1.5
Hz)
1H
Pyridine H-3: Deshielded by adjacent methanamine.
1
H
~7.05
Doublet (
J≈1.5
Hz)
1H
Pyridine H-5: Shielded by adjacent methyl group.
1
H
~3.90
Singlet
2H
Methylene (-CH
2
-): Shifted downfield by N & Pyridine.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
3
lacks exchangeable protons, preserving the primary amine (-NH
2
) signal. TMS provides an absolute zero-point reference.
Acquisition: Acquire the
1
H NMR spectrum at 400 MHz (16 scans, 1.5 s relaxation delay).
Validation (D
2
O Shake): To definitively prove the ~1.80 ppm peak belongs to the amine, add 1 drop of D
2
O to the NMR tube, shake vigorously, and re-acquire. The disappearance of the peak confirms the assignment via deuterium exchange.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational Analysis
In primary amines, the N–H stretching region is highly diagnostic. We expect two distinct bands between 3400 and 3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH
2
group ()[2].
Table 2: Key FT-IR Vibrational Frequencies
Frequency (cm⁻¹)
Intensity
Assignment & Structural Significance
3350, 3280
Medium, Sharp
N-H Stretch: Confirms primary amine (Asym/Sym).
3050
Weak
C-H Stretch: Aromatic ring protons.
2950, 2850
Weak
C-H Stretch: Aliphatic methyl and methylene groups.
1630
Medium
N-H Bend: Scissoring mode unique to primary amines.
1590, 1550
Strong
C=N, C=C Stretch: Pyridine ring skeletal vibrations.
1050
Strong
C-Cl Stretch: Aromatic carbon-chlorine bond.
Experimental Protocol: ATR-FTIR
Background Subtraction: Clean the Diamond ATR crystal with isopropanol and collect a background spectrum to eliminate atmospheric H
2
O and CO
2
interference.
Sample Application: Place 1-2 mg of the solid sample directly onto the crystal.
Pressure Optimization: Apply uniform pressure using the ATR anvil. Causality: Over-pressurization can induce mechanochemical polymorphic shifts in crystalline amines, artificially broadening the N-H stretching frequencies.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Mass Spectrometry (MS)
Ionization and Fragmentation Pathways
Under Electrospray Ionization (ESI+), the basic methanamine nitrogen is readily protonated. The presence of the chlorine atom provides a built-in validation mechanism: the molecular ion will present as a doublet at m/z 157 (
35
Cl) and m/z 159 (
37
Cl) in a highly characteristic 3:1 ratio. Primary amines typically undergo a neutral loss of ammonia (NH
3
, 17 Da).
Caption: Proposed ESI-MS fragmentation pathway for (4-Chloro-6-methylpyridin-2-YL)methanamine.
Experimental Protocol: LC-ESI-MS
Mobile Phase Prep: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, forcing the ionization of the methanamine group and ensuring a dominant [M+H]⁺ signal.
Injection: Inject 5 µL into the LC-ESI-MS system operating in positive ion mode.
Parameters: Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C to prevent thermal degradation of the primary amine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions
Pyridine derivatives typically exhibit a strong
π→π∗
transition in the 200–220 nm region and a weaker
n→π∗
transition near 255 nm ()[3]. The auxochromic methyl and methanamine groups, combined with the bathochromic shift induced by the chlorine atom, will slightly push these transitions to longer wavelengths compared to unsubstituted pyridine ()[4].
Table 3: UV-Vis Electronic Transitions
Wavelength (nm)
Transition Type
Intensity (Molar Absorptivity,
ϵ
)
210 - 230
π→π∗
High (>10,000 L·mol⁻¹·cm⁻¹)
260 - 275
n→π∗
Low (<2,000 L·mol⁻¹·cm⁻¹)
Experimental Protocol: Dual-Beam UV-Vis
Sample Prep: Prepare a highly dilute 10 µM solution in spectroscopic-grade methanol.
Baseline Correction: Fill a 1 cm pathlength quartz cuvette with the sample, and a matched cuvette with pure methanol as a blank. Causality: Using a matched blank in a dual-beam setup subtracts solvent absorbance, which is critical since methanol begins to absorb near the
π→π∗
transition cutoff.
Acquisition: Scan from 200 nm to 400 nm.
Conclusion
The spectroscopic characterization of (4-Chloro-6-methylpyridin-2-YL)methanamine relies on the synergistic interpretation of orthogonal data. The
1
H NMR meta-coupling confirms the substitution pattern, FT-IR definitively identifies the primary amine, MS isotopic ratios validate the halogen, and UV-Vis maps the electronic conjugation. By adhering to the self-validating protocols outlined above, researchers can guarantee the structural integrity of this critical building block in downstream synthesis.
References
AnalyzeTest . "Different type of amines in FT-IR spectroscopy." Available at:[Link]
Chemistry LibreTexts . "Effect of Non-bonding Electrons." Available at: [Link]
National Institutes of Health (PMC) . "CO2 mediated optical investigation of pyridine transformation into 2,2′-bipyridine for nitrogen pollutant removal." Available at:[Link]
Early Discovery Toxicity Profile of (4-Chloro-6-methylpyridin-2-yl)methanamine: Mechanistic Liabilities and De-risking Strategies
Executive Summary (4-Chloro-6-methylpyridin-2-yl)methanamine (CAS: 886372-59-4) is a highly versatile heterocyclic building block utilized extensively in the synthesis of novel therapeutics, including epigenetic modulato...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(4-Chloro-6-methylpyridin-2-yl)methanamine (CAS: 886372-59-4) is a highly versatile heterocyclic building block utilized extensively in the synthesis of novel therapeutics, including epigenetic modulators such as EZH2 inhibitors[1][2]. While its unique structural properties—comprising a halogenated pyridine ring and a primary benzylic-type amine—make it a valuable electrophilic and nucleophilic scaffold for medicinal chemistry[1], these same features introduce specific toxicological liabilities. This technical guide provides an authoritative analysis of the toxicity profile of (4-Chloro-6-methylpyridin-2-yl)methanamine, detailing the mechanistic causality behind its potential liabilities, predictive toxicology workflows, and self-validating experimental protocols for early discovery de-risking.
Structural Deconstruction & Predictive Toxicology
In early drug discovery, understanding the structure-toxicity relationship is paramount. As a Senior Application Scientist, I approach this molecule by deconstructing it into its two distinct toxicophores, each driving a separate cascade of adverse cellular events:
The Chloropyridine Core (Oxidative Liability): Halogenated pyridines are highly susceptible to cytochrome P450 (CYP)-mediated metabolism. The primary metabolic route involves N-oxidation of the pyridine nitrogen, leading to the formation of reactive pyridine N-oxides[3][4]. Furthermore, the presence of the chlorine atom at the 4-position enhances the ring's electrophilicity[1]. This can lead to the generation of reactive oxygen species (ROS) and hydroxyl radicals, resulting in glutathione (GSH) depletion, covalent binding to macromolecules, and subsequent hepatotoxicity or clastogenicity[3][4][5].
The Primary Methanamine Moiety (Cationic Amphiphilic Liability): The basic primary amine (predicted pKa ~9.0–9.5) confers a cationic amphiphilic nature to the molecule and its downstream active pharmaceutical ingredient (API) derivatives. Cationic amphiphilic drugs (CADs) are well-documented to accumulate in the acidic environment of lysosomes. This lysosomal trapping inhibits lysosomal phospholipases, leading to Drug-Induced Phospholipidosis (DIPL)[6]. Additionally, the basic amine is a recognized pharmacophore for inhibiting the human ether-à-go-go-related gene (hERG) potassium channel, raising the risk of ventricular tachyarrhythmia and QT interval prolongation[6][7][8].
Mechanistic Toxicity Pathways
To conceptualize the dual-threat nature of this scaffold, we must map the divergent pathways initiated by its substructures. The chloropyridine ring drives oxidative stress, while the primary amine drives off-target ion channel binding and lysosomal accumulation.
Mechanistic divergence of (4-Chloro-6-methylpyridin-2-yl)methanamine toxicity pathways.
Experimental Workflows for De-risking
A self-validating experimental system is critical to ensure that observed toxicities are mechanistic rather than artifactual. The following step-by-step methodologies are required to profile the compound and its downstream derivatives.
Causality: To determine if the chloropyridine core generates electrophilic intermediates (e.g., N-oxides) that deplete cellular antioxidants, leading to downstream hepatotoxicity[4].
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL final protein concentration), 10 µM of the test compound, and 5 mM reduced glutathione (GSH) in the buffer.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
Termination: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured proteins.
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and monitor for the presence of pyridine N-oxide masses (M+16)[3][4].
System Validation: Run a negative control (without NADPH) to rule out non-enzymatic degradation, and a positive control (acetaminophen) to validate the metabolic competency of the microsomes.
Protocol B: High-Content Screening (HCS) for Phospholipidosis
Causality: To quantify the lysosomal accumulation driven by the basic primary amine, which directly inhibits lipid phospholipase activity[6][7].
Cell Culture: Seed HepG2 cells in a 384-well plate at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Treat cells with the test compound in a dose-response format (0.1 µM to 50 µM) for 48 hours. Include Amiodarone (10 µM) as a positive control[8].
Staining: Remove media and add HCS LipidTOX™ Red phospholipidosis detection reagent alongside Hoechst 33342 (for nuclear staining) diluted in live-cell imaging buffer. Incubate for 30 minutes.
Imaging & Quantification: Image the plates using an automated high-content confocal microscope. Quantify the total area of LipidTOX Red fluorescence per cell.
System Validation: The assay is considered valid only if Amiodarone induces a >3-fold increase in phospholipid accumulation compared to the DMSO vehicle control[7].
Quantitative Data Summary
The following table summarizes the anticipated early discovery toxicity metrics for the (4-Chloro-6-methylpyridin-2-yl)methanamine scaffold and its immediate derivatives, benchmarked against standard industry thresholds.
The (4-Chloro-6-methylpyridin-2-yl)methanamine building block presents a complex toxicity profile dominated by its CAD properties and oxidative liability. To de-risk this scaffold during lead optimization, medicinal chemists should consider:
Reducing Basicity: Converting the primary amine to a secondary or tertiary amine, or introducing electron-withdrawing groups nearby to lower the pKa below 8.0, which mitigates both hERG and DIPL risks[7].
Blocking Metabolism: Substituting the positions adjacent to the pyridine nitrogen or altering the halogen (e.g., replacing chlorine with fluorine or a nitrile group) to reduce the potential for N-oxidation and subsequent reactive intermediate formation[3].
Constellation Pharmaceuticals. WO2016102493A1 - Imidazopyridine ezh2 inhibitors. Google Patents. 2
Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro. 3
National Toxicology Program (NTP). 2-Chloropyridine Toxicity Data. NIH. 5
Goracci, L., & Cruciani, G. (2021). Drug-induced Phospholipidosis. The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry. 6
ACS Publications. Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy. 7
PMC. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. 8
Chłopkiewicz, B., et al. (1993). Contribution of N-oxidation and OH radicals to mutagenesis of 2-chloropyridine in Salmonella typhimurium. Acta Biochimica Polonica. 4
Application Note: (4-Chloro-6-methylpyridin-2-yl)methanamine in Advanced Organic Synthesis
Executive Summary & Structural Rationale (4-Chloro-6-methylpyridin-2-yl)methanamine is a highly versatile, tri-functional heterocyclic building block widely utilized in pharmaceutical drug discovery and agrochemical deve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
(4-Chloro-6-methylpyridin-2-yl)methanamine is a highly versatile, tri-functional heterocyclic building block widely utilized in pharmaceutical drug discovery and agrochemical development[1]. Its unique molecular architecture offers three distinct vectors for orthogonal derivatization, making it an ideal scaffold for generating complex molecular libraries:
Aliphatic Primary Amine : Separated from the electron-deficient pyridine ring by a methylene bridge, the amine retains high nucleophilicity. This lack of conjugation prevents the electronic deactivation typically seen in aminopyridines, enabling highly efficient amidation, reductive amination, and urea formation.
4-Chloro Substituent : The chlorine atom is activated by the inductive and resonance electron-withdrawing effects of the pyridine nitrogen. This makes the 4-position highly susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr)[1].
6-Methyl Group : Provides essential steric shielding to the pyridine nitrogen while modulating the overall lipophilicity (LogP) of the molecule, a critical parameter in optimizing the pharmacokinetic properties of drug candidates.
Physicochemical Profile
To facilitate reaction planning and stoichiometric calculations, the core physicochemical properties of the building block are summarized below.
The orthogonal reactivity of the methanamine and the chloro-pyridine moieties allows for divergent synthetic pathways. Typically, the highly reactive primary amine is functionalized first under mild conditions, followed by the functionalization of the 4-chloro position under thermal or transition-metal-catalyzed conditions.
Fig 1. Synthetic functionalization of (4-Chloro-6-methylpyridin-2-yl)methanamine.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded into every step to ensure the researcher understands why specific reagents and conditions are selected, minimizing troubleshooting during scale-up.
Protocol A: Amide Coupling via HATU Activation
This protocol targets the primary amine, leaving the 4-chloro group intact for downstream functionalization.
Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF (0.2 M). Add DIPEA followed by HATU. Stir at room temperature for 15 minutes.
Causality: DMF provides a highly polar aprotic environment that stabilizes the transition state. HATU rapidly converts the acid into a highly reactive HOAt ester. This intermediate is superior to standard HOBt esters in preventing epimerization and driving reactions with bulky substrates. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the catalytic cycle without competing as a nucleophile.
Nucleophilic Attack: Add (4-Chloro-6-methylpyridin-2-yl)methanamine dropwise. Stir for 2–4 hours. Monitor via LC-MS.
Causality: The methylene bridge of the building block isolates the amine from the electron-withdrawing pyridine ring, ensuring rapid and complete nucleophilic attack on the HOAt ester.
Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3 (2x) and 5% aqueous LiCl (3x).
Causality: The NaHCO3 wash neutralizes residual acid and removes water-soluble HOAt byproducts. The repetitive 5% LiCl washes are critical for partitioning the DMF into the aqueous layer, preventing solvent contamination during concentration.
Drying & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling at the 4-Position
This protocol assumes the primary amine has already been protected or functionalized (e.g., as an amide from Protocol A).
Reagent Assembly: Combine the 4-chloro-pyridine intermediate, arylboronic acid, and K2CO3 in a Schlenk flask containing the 1,4-Dioxane/H2O solvent mixture.
Causality: The biphasic 4:1 solvent system ensures the simultaneous dissolution of the organic substrates (in dioxane) and the inorganic base (in water), facilitating the transmetallation step.
Degassing: Sparge the mixture with N2 or Argon for 10 minutes.
Causality: Dissolved oxygen must be rigorously removed to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, and to suppress the oxidative homocoupling of the boronic acid.
Catalyst Addition & Heating: Add Pd(dppf)Cl2. Seal the flask and heat to 90°C for 12 hours.
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. The 4-chloro position is sufficiently activated by the pyridine nitrogen to undergo oxidative addition at 90°C.
Workup: Cool to room temperature and filter the mixture through a pad of Celite. Extract the filtrate with EtOAc.
Causality: Celite filtration removes precipitated palladium black and insoluble inorganic salts, which would otherwise cause severe emulsion formation during liquid-liquid extraction.
Application in Drug Discovery: p38 MAP Kinase Inhibition
(4-Chloro-6-methylpyridin-2-yl)methanamine is a highly privileged scaffold in the development of anti-inflammatory therapeutics. Specifically, derivatives of this building block have been extensively patented as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) [2].
In models of inflammatory disorders (such as rheumatoid arthritis), the overproduction of cytokines like TNF-α, IL-1β, and IL-6 triggers the MAPK cascade. Pyridine-based inhibitors synthesized from this building block act as ATP-competitive antagonists at the p38 kinase active site. By halting the phosphorylation cascade, these compounds prevent the activation of downstream transcription factors, thereby suppressing the expression of genes responsible for tissue destruction and pain[2].
Fig 2. p38 MAPK signaling pathway targeted by pyridine-derivative inhibitors.
References
EvitaChem . (4-Chloro-6-methylpyridin-2-YL)methanamine: Synthesis, Chemical Properties, and Applications. Source: EvitaChem. 1
World Intellectual Property Organization (WIPO) . Patent WO/2008/070150: Compounds and Methods for the Treatment of Inflammatory Disorders (p38 MAP Kinase Inhibitors). Source: Googleapis Patent Database. 2
The Strategic Application of (4-Chloro-6-methylpyridin-2-YL)methanamine in Modern Drug Discovery: A Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of FD...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to enhance the aqueous solubility of drug candidates make it an invaluable component in the design of novel therapeutics.[2][3] Within this important class of heterocycles, (4-Chloro-6-methylpyridin-2-YL)methanamine emerges as a particularly versatile and strategic building block for drug discovery.
This technical guide provides an in-depth exploration of the utility of (4-Chloro-6-methylpyridin-2-YL)methanamine, offering detailed protocols, mechanistic insights, and strategic considerations for its application in the synthesis of potent and selective kinase inhibitors. We will delve into its role as a key intermediate, the rationale behind its structural features, and its impact on the pharmacological properties of the resulting molecules.
Physicochemical Properties and Strategic Advantages
The chemical structure of (4-Chloro-6-methylpyridin-2-YL)methanamine, with its distinct substitution pattern, offers several strategic advantages in drug design.
Property
Value/Description
Significance in Drug Discovery
Molecular Formula
C₇H₉ClN₂
A relatively small and synthetically tractable building block.
Molecular Weight
156.61 g/mol
Contributes to a lower molecular weight of the final drug candidate, which is often favorable for good pharmacokinetic properties.[4]
Chlorine at C4
Electron-withdrawing group
Modulates the pKa of the pyridine nitrogen and provides a handle for further chemical modification through nucleophilic aromatic substitution.[5]
Methyl at C6
Lipophilic group
Can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.
Methanamine at C2
Primary amine
A key functional group for coupling reactions, allowing for the facile introduction of diverse chemical moieties.
The interplay of these substituents makes (4-Chloro-6-methylpyridin-2-YL)methanamine a trifunctional scaffold, enabling medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of their target compounds.
Application in the Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
A prominent application of (4-Chloro-6-methylpyridin-2-YL)methanamine is in the synthesis of pyrazolo[3,4-b]pyridines, a class of fused heterocyclic compounds that have demonstrated significant potential as inhibitors of various protein kinases, including Glycogen Synthase Kinase-3 (GSK-3).[6][7] Dysregulation of GSK-3 activity is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[8][9]
The following section outlines a detailed, representative protocol for the synthesis of a potent pyrazolo[3,4-b]pyridine-based GSK-3 inhibitor, starting from (4-Chloro-6-methylpyridin-2-YL)methanamine.
Experimental Protocol: Synthesis of a Novel Pyrazolo[3,4-b]pyridine GSK-3 Inhibitor
This protocol describes a two-step synthesis of a hypothetical, yet representative, GSK-3 inhibitor.
Step 1: Synthesis of the Pyrazolo[3,4-b]pyridine Core
This step involves the condensation of (4-Chloro-6-methylpyridin-2-YL)methanamine with a suitable aminopyrazole derivative.
In a round-bottom flask, dissolve the pyrazolo[3,4-b]pyridine core in the solvent mixture.
Add the arylboronic acid, palladium catalyst, and base.
Heat the reaction mixture to reflux and stir for 4-8 hours.
Monitor the reaction progress by TLC.
After completion, cool the mixture and perform an aqueous workup.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the final product by column chromatography or recrystallization.
Caption: Synthetic workflow for a pyrazolo[3,4-b]pyridine GSK-3 inhibitor.
Structure-Activity Relationship (SAR) Insights
The pyrazolo[3,4-b]pyridine scaffold offers multiple points for modification, allowing for a systematic exploration of the structure-activity relationship (SAR). The following table summarizes key SAR insights for this class of inhibitors.
Position of Modification
Moiety
Impact on Activity
Rationale
Pyrazole N-H
Unsubstituted
Generally essential for potent activity
Forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site.[4]
Pyridine C4
Aryl or Heteroaryl groups
Can significantly enhance potency and selectivity
These groups can occupy and interact with specific sub-pockets within the kinase active site.
Pyridine C6
Small alkyl or hydrogen
Generally preferred
Bulky substituents can lead to steric clashes and reduced activity.
Amine Linker
Varies (e.g., amide, urea)
Can modulate solubility, cell permeability, and target engagement
Provides an additional point for interaction with the target protein or can be used to attach solubilizing groups.
Role in Modulating Key Signaling Pathways: The Wnt/β-Catenin Pathway
GSK-3 is a key negative regulator of the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by compounds derived from (4-Chloro-6-methylpyridin-2-YL)methanamine can stabilize β-catenin, allowing it to translocate to the nucleus and activate the transcription of target genes.
Caption: Inhibition of GSK-3 in the Wnt/β-catenin pathway.
Conclusion and Future Perspectives
(4-Chloro-6-methylpyridin-2-YL)methanamine is a high-value building block in drug discovery, offering a strategic entry point for the synthesis of potent and selective kinase inhibitors. Its trifunctional nature allows for extensive chemical exploration and optimization of lead compounds. The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this starting material, has proven to be a successful platform for targeting kinases such as GSK-3. Future applications of this versatile intermediate will likely expand to other kinase families and therapeutic areas, driven by the continual need for novel, effective, and safe medicines.
References
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Retrieved from [Link]
IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]
R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]
Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. Retrieved from [Link]
RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]
Digital CSIC. (n.d.). Glycogen Synthase Kinase 3 (GSK-3) Inhibitors as New Promising Drugs for Diabetes, Neurodegeneration, Cancer. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(16), 2699-2702. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
Frontiers. (2022). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Applications of 4-Chloropyridine-2-carbonitrile in Pharmaceutical and Agrochemical Industries. Retrieved from [Link]
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
ResearchGate. (n.d.). 4‐Chloropyridine Hydrochloride. Retrieved from [Link]
SciSpace. (2007). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefrui. Retrieved from [Link]
European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. Retrieved from [Link]
NextSDS. (n.d.). (4-methoxy-6-methylpyridin-2-yl)methanamine — Chemical Substance Information. Retrieved from [Link]
MDPI. (2025). Nature-Inspired Molecules as Inhibitors in Drug Discovery. Retrieved from [Link]
PubMed. (1981). Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation. Retrieved from [Link]
Catalytic Applications of (4-Chloro-6-methylpyridin-2-YL)methanamine Ligands: A Technical Guide for Researchers
The strategic design of ligands is a cornerstone of modern catalysis, enabling the synthesis of complex molecules with high efficiency and selectivity. Among the vast arsenal of ligand scaffolds, pyridine-based structure...
Author: BenchChem Technical Support Team. Date: April 2026
The strategic design of ligands is a cornerstone of modern catalysis, enabling the synthesis of complex molecules with high efficiency and selectivity. Among the vast arsenal of ligand scaffolds, pyridine-based structures are notable for their robust coordination to a variety of transition metals and the tunable nature of their electronic and steric properties. This guide delves into the catalytic applications of a specific, yet versatile, pyridine derivative: (4-Chloro-6-methylpyridin-2-YL)methanamine. While this particular ligand is often recognized as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, its potential in catalysis is an area ripe for exploration.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes, generalized protocols, and the scientific rationale behind the use of this ligand in key catalytic transformations.
Ligand Profile and Design Rationale
(4-Chloro-6-methylpyridin-2-YL)methanamine, a substituted 2-picolylamine, possesses a unique combination of structural features that make it an intriguing ligand for catalysis. The primary amine and the pyridine nitrogen act as a bidentate N,N-donor, a common and effective motif for coordinating with transition metals like palladium, ruthenium, rhodium, and copper.[2]
The substituents on the pyridine ring—a chloro group at the 4-position and a methyl group at the 6-position—are not merely passive decorations. They are critical for fine-tuning the catalytic performance:
Electronic Effects : The electron-withdrawing nature of the chlorine atom can influence the electron density at the metal center. This modulation can impact the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions.
Steric Hindrance : The methyl group at the 6-position provides steric bulk around the metal center. This can play a crucial role in controlling the selectivity of a reaction, for instance, by influencing the regioselectivity or enantioselectivity in asymmetric catalysis.
The interplay of these electronic and steric factors allows for the rational design of catalysts with tailored reactivity.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Pyridine-based ligands have been shown to be effective in stabilizing palladium catalysts and promoting high catalytic activity in reactions such as the Suzuki-Miyaura and Heck couplings.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the coupling of an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. A palladium complex of (4-Chloro-6-methylpyridin-2-YL)methanamine can be anticipated to be an effective catalyst for this transformation.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Generalized Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a catalyst generated in situ from a palladium precursor and (4-Chloro-6-methylpyridin-2-YL)methanamine.
Materials:
Palladium(II) acetate (Pd(OAc)₂)
(4-Chloro-6-methylpyridin-2-YL)methanamine
Aryl bromide (1.0 mmol)
Arylboronic acid (1.2 mmol)
Potassium carbonate (K₂CO₃) (2.0 mmol)
1,4-Dioxane (5 mL)
Water (1 mL)
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and (4-Chloro-6-methylpyridin-2-YL)methanamine (0.04 mmol, 4 mol%).
Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Evacuate and backfill the flask with the inert gas three times.
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of a stable and active catalytic species.
Base: Potassium carbonate is a common and effective base for activating the boronic acid.
Solvent System: The use of a dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] The (4-Chloro-6-methylpyridin-2-YL)methanamine ligand can be employed to promote this transformation.
Protocol: Generalized Procedure for the Heck Reaction
This protocol outlines a general procedure for the Heck coupling of an aryl iodide with an acrylate.
Materials:
Palladium(II) acetate (Pd(OAc)₂)
(4-Chloro-6-methylpyridin-2-YL)methanamine
Aryl iodide (1.0 mmol)
Methyl acrylate (1.5 mmol)
Triethylamine (Et₃N) (1.5 mmol)
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and (4-Chloro-6-methylpyridin-2-YL)methanamine (0.02 mmol, 2 mol%).
Add the aryl iodide (1.0 mmol), methyl acrylate (1.5 mmol), and DMF (5 mL).
Add triethylamine (1.5 mmol) via syringe.
Heat the reaction mixture to 120 °C and stir vigorously.
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Application in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines, often employing ruthenium or iridium catalysts with chiral ligands.[5][6] While (4-Chloro-6-methylpyridin-2-YL)methanamine is achiral, it serves as a scaffold for the synthesis of chiral derivatives. By introducing a chiral center, for example, on the aminomethyl group, a chiral version of this ligand could be synthesized and applied in ATH.
Conceptual Workflow for Chiral Ligand Synthesis and ATH:
Caption: Pathway from ligand synthesis to asymmetric catalysis.
Protocol: Generalized Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is based on the use of a hypothetical chiral derivative of (4-Chloro-6-methylpyridin-2-YL)methanamine.
In a Schlenk tube, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%) in isopropanol (5 mL) and stir at room temperature for 30 minutes to form the precatalyst.
Add the prochiral ketone (1.0 mmol).
Add the formic acid/triethylamine azeotrope (2 mL).
Stir the reaction mixture at 40 °C.
Monitor the conversion by GC.
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
Extract the product with diethyl ether.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify by column chromatography.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Other Potential Catalytic Applications
The versatility of the (4-Chloro-6-methylpyridin-2-YL)methanamine scaffold suggests its utility in a broader range of catalytic reactions.
Atom Transfer Radical Polymerization (ATRP): Copper complexes with nitrogen-based ligands are widely used as catalysts for ATRP, a controlled radical polymerization technique.[7][8] The bidentate nature of the title ligand makes it a suitable candidate for forming active copper catalysts for ATRP.[9]
Hydroformylation: Rhodium complexes are workhorses for the hydroformylation of alkenes to aldehydes.[10][11] Picolylamine-type ligands could be employed to modulate the activity and selectivity of rhodium catalysts in this important industrial process.
Summary of Potential Applications and Starting Conditions
Catalytic Reaction
Metal
Typical Substrates
Key Reagents
General Conditions
Suzuki-Miyaura Coupling
Pd
Aryl halides, boronic acids
Base (e.g., K₂CO₃)
80-120 °C, inert atm.
Heck Reaction
Pd
Aryl halides, alkenes
Base (e.g., Et₃N)
100-140 °C, inert atm.
Asymmetric Transfer Hydrogenation
Ru, Ir
Ketones, imines
H-donor (e.g., HCOOH/Et₃N)
25-60 °C
Atom Transfer Radical Polymerization
Cu
Vinyl monomers
Initiator
Room temp. to 110 °C
Hydroformylation
Rh
Alkenes
Syngas (CO/H₂)
High pressure, 80-120 °C
Conclusion
(4-Chloro-6-methylpyridin-2-YL)methanamine represents a promising and adaptable ligand for a variety of transition metal-catalyzed reactions. Its substituted pyridine framework offers a platform for tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The generalized protocols provided in this guide are intended to serve as a robust starting point for researchers to explore the catalytic potential of this ligand and its derivatives in their own synthetic endeavors. Further investigation into the synthesis of chiral variants and their application in asymmetric catalysis is a particularly exciting avenue for future research.
References
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
POLITesi. (n.d.). SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. [Link]
ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. [Link]
Wiley Online Library. (n.d.). Copper Nanodrugs by Atom Transfer Radical Polymerization. [Link]
Application Notes and Protocols for Cross-Coupling Reactions of (4-Chloro-6-methylpyridin-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2-Aminomethylpyridine Scaffold (4-Chloro-6-methylpyridin-2-YL)methanamine is a versatile heterocyclic building...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminomethylpyridine Scaffold
(4-Chloro-6-methylpyridin-2-YL)methanamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine core is a common motif in numerous biologically active compounds, and the specific arrangement of a chloro-substituent at the 4-position and an aminomethyl group at the 2-position offers a valuable platform for molecular diversification. The chloro-group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The aminomethyl moiety can act as a key pharmacophoric element or a point for further derivatization.
However, the presence of multiple nitrogen atoms—the pyridine ring nitrogen and the primary amine—introduces specific challenges in cross-coupling reactions. These basic sites can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the primary amine can itself act as a nucleophile in C-N coupling reactions, leading to potential side products. Therefore, a careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
This guide provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of (4-Chloro-6-methylpyridin-2-YL)methanamine. The protocols are synthesized from established methods for similar heteroaryl chlorides and are designed to serve as a robust starting point for experimental work.
I. Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[1] For (4-Chloro-6-methylpyridin-2-YL)methanamine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.
Causality Behind Experimental Choices
Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu research groups, are highly effective for the coupling of less reactive aryl chlorides.[2][3] These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center and facilitate the subsequent reductive elimination to form the product.[4]
Base: A base is required to activate the boronic acid for transmetalation.[2] The choice of base can influence the reaction rate and the stability of base-sensitive functional groups. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.[1]
High-throughput screening using (4-Chloro-6-methylpyridin-2-YL)methanamine libraries
Application Note: High-Throughput Screening (HTS) Using (4-Chloro-6-methylpyridin-2-YL)methanamine-Derived Libraries Introduction & Chemical Rationale In modern small-molecule drug discovery, the selection of privileged...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Throughput Screening (HTS) Using (4-Chloro-6-methylpyridin-2-YL)methanamine-Derived Libraries
Introduction & Chemical Rationale
In modern small-molecule drug discovery, the selection of privileged building blocks is the foundation of successful High-Throughput Screening (HTS) campaigns. The compound (4-Chloro-6-methylpyridin-2-YL)methanamine has emerged as a highly versatile pharmacophore scaffold, particularly in the development of kinase inhibitors[1] and epigenetic modulators, such as Enhancer of Zeste Homolog 2 (EZH2) inhibitors[2].
As a Senior Application Scientist, I approach library design not merely as a combinatorial exercise, but as a strategic alignment of molecular geometry and target biology. This specific scaffold offers four distinct mechanistic advantages:
Pyridine Nitrogen (Hinge Binder): Acts as a critical hydrogen bond acceptor, a universal requirement for anchoring inhibitors into the ATP-binding pocket of kinases.
6-Methyl Group (Steric Boundary): Induces a specific dihedral angle when bound to targets, preventing planar clashes and increasing isoform selectivity by restricting rotational degrees of freedom.
4-Chloro Substituent (Halogen Bonding & Synthetic Handle): The chlorine atom lowers the LUMO energy of the core and can directly participate in halogen bonding with target residues (e.g., Tyrosine), which has been shown to increase target selectivity by up to 10-fold compared to fluorine analogs[3]. Furthermore, it serves as an orthogonal electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling.
Methanamine Motif: The primary amine provides a highly reactive, sterically accessible nucleophile ideal for robust, high-yielding amide couplings or reductive aminations—prerequisites for DNA-Encoded Libraries (DELs) and automated parallel synthesis[4].
Library Synthesis Strategy
To maximize chemical space while maintaining high synthetic fidelity, we employ a two-stage divergent synthesis workflow. The causality behind this approach is to first establish the core binding interactions via the amine, followed by late-stage diversification at the C4 position to probe the solvent-exposed regions or deep hydrophobic pockets of the target.
Workflow for combinatorial library synthesis using the methanamine scaffold.
Protocol 1: Automated Parallel Synthesis Workflow
This protocol is designed as a self-validating system; reaction completion is orthogonally verified via LC-MS before proceeding to the next stage.
Amidation (Step 1): Dispense 100 µL of a 0.1 M solution of (4-Chloro-6-methylpyridin-2-YL)methanamine in DMF into a 384-well synthesis block. Add 1.2 equivalents of diverse carboxylic acids (R1-COOH), followed by 1.5 equivalents of HATU and 3.0 equivalents of DIPEA.
Incubation & QC: Seal and agitate at 25°C for 4 hours. Causality check: The primary amine is highly nucleophilic; failure to reach >95% conversion indicates steric hindrance at the R1-COOH. Validate via high-throughput LC-MS.
Late-Stage Suzuki-Miyaura Coupling (Step 2): To the unpurified intermediates, add 1.5 equivalents of diverse boronic acids (R2-B(OH)2), 0.05 equivalents of Pd(dppf)Cl₂, and 3.0 equivalents of aqueous K₂CO₃.
Thermal Cycling: Heat the block to 90°C for 12 hours under inert N₂ atmosphere.
Purification: Filter through a miniaturized Celite/Silica SPE plate and remove solvent in vacuo. Resuspend the final library in 100% DMSO to a stock concentration of 10 mM.
High-Throughput Screening (HTS) Methodology
For primary screening, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The causality behind choosing TR-FRET over standard fluorescence is its ability to introduce a time delay before signal acquisition, effectively eliminating background auto-fluorescence commonly exhibited by diverse chemical libraries.
TR-FRET assay logic for screening enzymatic target inhibition.
Protocol 2: TR-FRET Biochemical Assay
Assay Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of the 10 mM library compounds into a low-volume 384-well proxiplate (final assay concentration: 10 µM in 1% DMSO).
Enzyme Addition: Add 5 µL of the target enzyme (e.g., Chk1 kinase or EZH2 complex) diluted in assay buffer. Incubate for 15 minutes at RT to allow for compound binding.
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its predetermined K_m) and biotinylated peptide substrate. Incubate for 60 minutes at RT.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt the enzyme), Europium-labeled anti-phospho/methyl antibody, and Streptavidin-APC.
Readout & Validation: Read the plate on a multimode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
Self-Validating Metric: Calculate the Z'-factor for every plate using DMSO vehicle (negative control) and a reference inhibitor (positive control). A plate is only accepted if Z' > 0.5 , ensuring the assay window is robust enough to distinguish true hits from noise.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes representative SAR data derived from the screening of the (4-Chloro-6-methylpyridin-2-YL)methanamine library against Kinase and Epigenetic targets. Notice how the retention of the C4-Chlorine (Compound 001) provides baseline activity, while late-stage cross-coupling (Compound 003) drastically shifts the selectivity profile.
Compound ID
R1 (Amine Substituent)
R2 (C4 Substituent)
Chk1 Kinase IC₅₀ (nM)
EZH2 IC₅₀ (nM)
Cell Permeability (Papp x 10⁻⁶ cm/s)
CMPD-001
Cyclopentyl-carbonyl
-Cl (Intact)
145
>10,000
18.5
CMPD-002
Benzoyl
-Cl (Intact)
85
4,200
22.1
CMPD-003
Benzoyl
Phenyl (Suzuki)
>10,000
45
14.3
CMPD-004
Pyrazole-carbonyl
4-F-Phenyl
1,200
12
11.8
Control
Staurosporine
N/A
3
N/A
N/A
Table 1: SAR profiling demonstrates that the intact C4-Cl favors kinase hinge-binding, whereas bulky C4-aryl substitutions pivot the selectivity toward the EZH2 SAM-binding pocket.
References
Title: WO2016102493A1 - Imidazopyridine ezh2 inhibitors
Source: Google Patents
URL
Application Note: Derivatization Strategies for (4-Chloro-6-methylpyridin-2-yl)methanamine in Peptide Synthesis
Executive Summary & Physicochemical Profiling The incorporation of heteroaromatic pharmacophores into peptide and peptidomimetic backbones is a cornerstone of modern drug development. (4-Chloro-6-methylpyridin-2-yl)metha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
The incorporation of heteroaromatic pharmacophores into peptide and peptidomimetic backbones is a cornerstone of modern drug development. (4-Chloro-6-methylpyridin-2-yl)methanamine (CAS: 886372-59-4) is a highly valuable building block characterized by a primary amine, a halogenated pyridine ring, and a methyl group[1]. The chlorine atom at the 4-position provides a distinct lipophilic interaction site capable of halogen bonding, while the pyridine nitrogen serves as a hydrogen bond acceptor.
However, because this molecule lacks a carboxylic acid moiety, it cannot be directly incorporated into a growing peptide chain via standard Solid-Phase Peptide Synthesis (SPPS) as an Fmoc-amino acid. To utilize this compound, researchers must employ specific derivatization strategies. This guide details three self-validating workflows for integrating this molecule into peptide architectures:
Peptoid Submonomer Incorporation (N-alkylation).
Hemisuccinate Derivatization (Conversion to an N-terminal capping agent).
Reductive Amination (Formation of Peptide Tertiary Amides).
Mechanistic Causality: Why Derivatize?
The methanamine group is separated from the pyridine ring by a single methylene bridge, making it a benzylic-type amine. The electron-withdrawing nature of the 4-chloro-pyridine ring slightly reduces the nucleophilicity of this primary amine compared to simple aliphatic amines. Consequently, when utilizing it as a nucleophile in displacement reactions, higher concentrations and optimized coupling environments are required to drive reactions to completion and prevent deletion sequences in SPPS.
Workflow 1: Peptoid Submonomer Incorporation (The Zuckermann Approach)
The submonomer approach allows for the insertion of the (4-chloro-6-methylpyridin-2-yl)methyl group directly onto the peptide backbone, creating an N-substituted glycine (peptoid) residue. This strategy circumvents the need to synthesize a protected amino acid monomer in solution.
Causality & Experimental Design
The synthesis relies on a two-step cycle: bromoacetylation followed by SN2 displacement . Bromoacetic acid is chosen over chloroacetic acid because the bromide ion is a superior leaving group, which is critical when reacting with the slightly deactivated primary amine of our target pyridine derivative. Diisopropylcarbodiimide (DIC) is used without a base to prevent premature displacement or cross-linking.
Fig 1: Submonomer peptoid synthesis workflow via SN2 displacement.
Step-by-Step Protocol
Step 1: Bromoacetylation
Swell the resin-bound peptide (bearing a free N-terminal amine) in DMF for 30 minutes.
Prepare a solution of 1.2 M Bromoacetic acid and 1.2 M DIC in DMF.
Add the solution to the resin (approx. 20 equivalents relative to resin loading).
Agitate at room temperature for 30 minutes.
Self-Validation: Drain and wash the resin (DMF, 5x). Perform a Kaiser (ninhydrin) test. A successful reaction yields a negative (yellow) result, confirming the primary amine has been fully acylated.
Step 2: SN2 Displacement
Prepare a 1.5 M solution of (4-Chloro-6-methylpyridin-2-yl)methanamine in N-Methyl-2-pyrrolidone (NMP). Note: NMP is preferred over DMF here as it better solvates the transition state of the SN2 reaction.
Add the amine solution to the bromoacetylated resin.
Agitate at 35°C for 90 minutes. The slight elevation in temperature overcomes the steric and electronic hindrance of the pyridine ring.
Self-Validation: Wash the resin thoroughly (NMP 3x, DMF 3x, DCM 3x). Perform a Chloranil test. A positive (blue/green) result confirms the presence of the newly formed secondary amine.
Workflow 2: Hemisuccinate Derivatization for N-Terminal Capping
If the goal is to use the pyridine derivative as an N-terminal capping group rather than a backbone modification, the primary amine must be converted into a carboxylic acid. This is achieved by reacting the amine with succinic anhydride to form a hemisuccinate building block[2].
Causality & Experimental Design
Succinic anhydride undergoes rapid, regioselective ring-opening when attacked by a primary amine. This reaction requires no coupling reagents (like HATU or DIC) because the anhydride is already highly activated. The addition of Triethylamine (TEA) acts as a proton scavenger, ensuring the amine remains in its nucleophilic, unprotonated state. The resulting hemisuccinate contains a terminal carboxylic acid that is perfectly suited for standard SPPS coupling.
Fig 2: Conversion of the primary amine to a hemisuccinate for SPPS coupling.
Step-by-Step Protocol
Step 1: Solution-Phase Hemisuccinate Synthesis
Dissolve 10 mmol of (4-Chloro-6-methylpyridin-2-yl)methanamine in 25 mL of anhydrous Dichloromethane (DCM).
Add 12 mmol of Succinic Anhydride and 15 mmol of Triethylamine (TEA).
Stir the reaction mixture at room temperature for 2 hours.
Self-Validation: Monitor via TLC (DCM:MeOH 9:1) under UV light (254 nm). The starting amine will disappear, replaced by a lower-Rf spot corresponding to the hemisuccinate.
Wash the organic layer with 0.1 M HCl to remove unreacted amine, dry over MgSO4, and concentrate under vacuum to yield the building block.
Step 2: On-Resin Coupling
Dissolve 4 equivalents of the synthesized hemisuccinate in DMF.
Add 4 equivalents of DIC and 4 equivalents of Oxyma Pure. Pre-activate for 3 minutes.
Add the mixture to the resin-bound peptide and agitate for 1 hour.
Self-Validation: Perform a Kaiser test. A negative result indicates successful N-terminal capping.
Workflow 3: Reductive Amination for Peptide Tertiary Amides (PTAs)
To create conformationally constrained peptide tertiary amides (PTAs), the primary amine can be reacted with a resin-bound aldehyde (generated via oxidation of a terminal serine or via a specialized linker) through reductive amination[3].
Causality & Experimental Design
The reaction proceeds via the formation of an intermediate imine. Because imine formation is reversible and equilibrium-driven, a mildly acidic environment (1% Acetic Acid) is used to activate the carbonyl carbon without fully protonating the primary amine. Sodium cyanoborohydride (NaBH3CN) is selected as the reducing agent because it is stable at this lower pH and selectively reduces the protonated iminium ion over the unreacted aldehyde.
Step-by-Step Protocol
Swell the aldehyde-presenting resin in a mixture of DMF/MeOH (1:1).
Add a 1.0 M solution of (4-Chloro-6-methylpyridin-2-yl)methanamine containing 1% (v/v) glacial acetic acid. Agitate for 2 hours to allow imine formation.
Add 10 equivalents of NaBH3CN dissolved in MeOH.
Agitate for an additional 2 hours at room temperature.
Self-Validation: Cleave a micro-aliquot of the resin using 95% TFA / 2.5% TIPS / 2.5% H2O. Analyze via LC-MS to confirm the mass shift corresponding to the secondary amine product and the absence of the unreacted aldehyde.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the critical parameters and expected outcomes for each derivatization strategy are summarized below.
Derivatization Method
Key Reagents & Solvents
Concentration / Equivalents
Temp / Time
Expected Yield (Purity)
Validation Assay
Peptoid Submonomer
Bromoacetic acid, DIC, NMP
1.5 M Amine (20 eq)
35°C / 90 min
>95% per cycle
Chloranil Test (Positive = Blue)
Hemisuccinate Synthesis
Succinic Anhydride, TEA, DCM
1.2 eq Anhydride, 1.5 eq TEA
20°C / 2 hrs
85-90% (Isolated)
TLC (UV 254nm), LC-MS
SPPS Capping (Amide)
Hemisuccinate, DIC, Oxyma, DMF
4.0 eq Building Block
20°C / 60 min
>98%
Kaiser Test (Negative = Yellow)
Reductive Amination
NaBH3CN, 1% AcOH, DMF/MeOH
1.0 M Amine, 10 eq NaBH3CN
20°C / 4 hrs
80-90%
Micro-cleavage LC-MS
Note on Cleavage: The pyridine nitrogen of the derivatized molecule has a pKa of ~5.0. During final global cleavage with Trifluoroacetic Acid (TFA), this nitrogen will become protonated. When performing RP-HPLC purification, ensure the use of a buffered mobile phase (e.g., 0.1% TFA in Acetonitrile/Water) to maintain consistent retention times, as the molecule will carry a permanent positive charge under acidic conditions.
References
Zuckermann, R. N., et al. "Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function." PMC / National Library of Medicine. Available at:[Link]
"Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination." ACS Publications.[3] Available at:[Link]
"Solid-Phase Synthesis of Asymmetrically Branched Sequence-Defined Poly/Oligo(amidoamines)." The Journal of Organic Chemistry, ACS Publications.[2] Available at: [Link]
Troubleshooting solubility issues with (4-Chloro-6-methylpyridin-2-YL)methanamine
Prepared by: Senior Application Scientist, Formulations Division This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (4-Chloro-6-methylpyridin-2-...
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (4-Chloro-6-methylpyridin-2-YL)methanamine. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (4-Chloro-6-methylpyridin-2-YL)methanamine that influence its solubility?
Understanding the compound's intrinsic properties is the first step in troubleshooting. Its structure contains both hydrophobic (chlorinated pyridine ring) and hydrophilic (primary amine) features, creating a delicate solubility balance.
Low molecular weight generally favors solubility.[1]
Structure
Pyridine ring with chloro, methyl, and methanamine substituents.
The aromatic ring and chlorine atom contribute to hydrophobicity, while the primary amine group provides a site for hydrogen bonding and, crucially, protonation.[2]
Predicted XLogP3-AA
1.1
This value suggests moderate lipophilicity. The compound is not excessively "greasy," but will not be freely soluble in water without formulation aids.[1]
Key Functional Group
Primary Aliphatic Amine (-CH₂NH₂)
This group is basic. Its pKa is the single most critical parameter for controlling aqueous solubility via pH adjustment.[3][4]
General Solubility
Soluble in polar organic solvents (e.g., methanol, ethanol).
This provides options for creating stock solutions.
Q2: My compound dissolved perfectly in DMSO, but crashed out when I added it to my aqueous assay buffer. What's happening?
This is a classic case of exceeding the kinetic solubility of the compound.[5]
Stock Solution: In 100% DMSO, the compound is highly soluble.
Aqueous Dilution: When this concentrated DMSO stock is diluted into an aqueous buffer, you create a supersaturated solution. The compound is temporarily soluble at a concentration above its true equilibrium limit in that buffer.
Precipitation: Over time, the molecules rearrange to form a more stable, solid (often crystalline) state, causing them to precipitate out of the solution.[5] This lower, stable solubility is known as the thermodynamic solubility .
The key takeaway is that the solubility in your final assay buffer, not the stock solvent, is the limiting factor.
Q3: How does pH dramatically affect the solubility of this compound?
The primary amine group is the key. Like most amines, it acts as a weak base.[6] At a pH below its pKa, the amine group will accept a proton (H⁺) from the solution, forming a positively charged ammonium salt.[3]
This charged, or ionized, form is significantly more water-soluble than the neutral form due to favorable ion-dipole interactions with water molecules.[3][7] Therefore, by lowering the pH of your aqueous solution, you can dramatically increase the solubility of (4-Chloro-6-methylpyridin-2-YL)methanamine. Most simple alkylamines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[7][8] To ensure full protonation and maximize solubility, aiming for a pH at least 2 units below the pKa is a standard practice.
Caption: Ionization equilibrium of the primary amine.
Systematic Troubleshooting Guide
If you are observing precipitation or poor dissolution, follow this workflow. Do not skip steps, as the simplest solutions are often the most effective.
Caption: A logical workflow for troubleshooting solubility.
Step 1: Initial Assessment & Solvent Selection
Before troubleshooting in aqueous systems, ensure your starting stock solution is sound.
Visual Inspection: Confirm your compound is fully dissolved in your organic stock solvent (e.g., DMSO, Ethanol). If you see any solid particles, gently warm the solution (e.g., to 37°C) and vortex.[9]
Solvent Choice: For stock solutions, high-purity, anhydrous-grade DMSO is the industry standard. Ethanol is a suitable alternative.
Concentration Limit: Do not oversaturate your stock. A 10-50 mM stock is typical. Making an overly concentrated stock increases the likelihood of precipitation upon aqueous dilution.
Step 2: pH Adjustment Strategy (Primary Approach)
This is the most critical and effective method for this specific molecule. The goal is to determine the lowest pH that is compatible with your experimental system while achieving the desired compound concentration.
Prepare Buffers: Prepare your primary experimental buffer at several different pH values. For this amine-containing compound, a good starting range would be pH 7.5, 7.0, 6.5, 6.0, and 5.5. Ensure the buffer species itself does not react with your compound. Phosphate or MES buffers are generally safe choices.
Prepare Compound Dilutions:
Aliquot the same volume of each pH-adjusted buffer into separate, clear microcentrifuge tubes.
Add a small volume of your concentrated compound stock (e.g., from DMSO) to each buffer to achieve your final desired concentration. Keep the final percentage of the organic solvent low and consistent across all samples (ideally ≤1% v/v).
Include a "vehicle control" for each pH (buffer + same volume of DMSO without the compound).
Incubate and Observe:
Vortex each tube gently.
Incubate the tubes under your standard experimental conditions (e.g., room temperature or 37°C) for a relevant period (e.g., 1-2 hours, or the duration of your assay).
Visually inspect for precipitation (cloudiness, visible particles) against a dark background. You can also use a plate reader to measure light scattering at a high wavelength (e.g., 500-600 nm) as a quantitative measure of turbidity.[9]
Analysis: Identify the pH range where the compound remains fully dissolved. Select the highest pH within this range for your experiments to minimize potential pH-related effects on your biological system.
If pH adjustment alone is insufficient or if your experiment cannot tolerate acidic conditions, the use of co-solvents is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for your compound.[10][]
Common Co-solvents for Biological Assays:
Polyethylene Glycol (PEG 300 or PEG 400): Generally well-tolerated by cells.
Propylene Glycol (PG): Another common choice in formulations.
Ethanol: Can be used, but may have more significant effects on cells/proteins at higher concentrations.
Glycerol: Can help stabilize proteins and improve compound solubility.
Select Co-solvents: Choose 2-3 co-solvents to test (e.g., PEG 400, PG).
Prepare Buffer-Co-solvent Mixtures: Using your optimal pH buffer determined in Step 2 (or your required experimental buffer), prepare mixtures containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
Test Compound Solubility: Add your compound stock to each mixture to achieve the final desired concentration.
Incubate and Observe: As in the pH screening protocol, incubate and observe for precipitation.
Validate Assay Compatibility:CRITICAL STEP: Run a vehicle control (buffer + highest % of co-solvent that works) in your biological assay to ensure the co-solvent itself does not interfere with the results.
Step 4: Advanced Formulation Strategies
If the above methods fail, particularly for in-vivo studies or high-concentration requirements, more advanced formulation techniques may be necessary. These typically involve creating a more stable, solubilized form of the drug.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water.[12] HP-β-CD and SBE-β-CD are common choices.
Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.[12][13]
Solid Dispersions: For drug development, creating an amorphous solid dispersion of the API in a polymer matrix can significantly enhance solubility and dissolution rates.[13][14] This is an advanced technique requiring specialized equipment.
These advanced methods require significant formulation development and validation and are typically employed when simple pH and co-solvent adjustments are insufficient.
Technical Support Center: Preventing Oxidative Degradation of (4-Chloro-6-methylpyridin-2-YL)methanamine
Welcome to the Technical Support Center. (4-Chloro-6-methylpyridin-2-YL)methanamine is a highly versatile building block in pharmaceutical and agrochemical development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. (4-Chloro-6-methylpyridin-2-YL)methanamine is a highly versatile building block in pharmaceutical and agrochemical development. However, its primary amine and electron-rich benzylic-like position make it highly susceptible to oxidative degradation.
This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure the integrity of your compound throughout your experimental workflows.
Section 1: Mechanistic Understanding of Degradation (FAQs)
Q1: Why does my batch of (4-Chloro-6-methylpyridin-2-YL)methanamine degrade over time, even in sealed containers?A1: The degradation is primarily driven by the inherent reactivity of the primary amine and the pyridine ring. Under specific conditions, the pyridine nitrogen can undergo oxidation to form pyridine N-oxides[1]. Furthermore, primary amines are vulnerable to aerobic oxidation, which can be catalyzed by trace transition metals or light, leading to the formation of oximes, hydroxylamines, or progressing to complete oxidative deamination[2][3]. Even residual oxygen in the headspace of a "sealed" container is sufficient to initiate this radical-mediated chain reaction.
Oxidative degradation pathways of (4-Chloro-6-methylpyridin-2-YL)methanamine.
Q2: What is the role of trace metals in this process?A2: Trace transition metals (e.g., Fe, Cu) act as powerful catalysts for oxidation. They facilitate the generation of reactive oxygen species (ROS) and can directly participate in redox reactions with the amine, significantly accelerating oxidative deamination and C-N bond cleavage[4].
Q3: How can I detect and quantify the extent of oxidative degradation in my sample?A3: Routine monitoring using LC-MS and ¹H NMR is essential. Oxidative byproducts exhibit distinct mass shifts and chemical shift variations that can be quantified to assess batch purity.
Table: Analytical Markers of Oxidative Degradation
Degradation Pathway
LC-MS Shift (Δ Da)
¹H NMR Marker (Shift/Change)
Visual Indicator
Pyridine N-Oxide
+16 Da
Downfield shift of pyridine ring protons
Yellowing of solution
Oxime Formation
+14 Da
Disappearance of -CH₂- singlet; appearance of -CH=NOH
Q4: What is the most effective strategy to prevent oxidation during long-term storage?A4: The most robust, self-validating system for stabilizing primary amines is salt formation. By converting the free base into a hydrochloride (HCl) salt, the lone pair on the nitrogen is protonated. This drastically reduces the electron density and nucleophilicity of the amine, effectively shutting down the primary oxidative pathway.
Self-validating workflow for the stabilization and storage of primary amines.
Q5: Can you provide a validated protocol for forming the HCl salt?A5: Yes. The following protocol ensures complete conversion while minimizing exposure to atmospheric oxygen.
Protocol 1: Synthesis and Isolation of (4-Chloro-6-methylpyridin-2-YL)methanamine Hydrochloride
Causality Focus: Using anhydrous conditions prevents the formation of hydrates, while the Argon atmosphere prevents premature oxidation during the exothermic salt formation.
Dissolution: Under an Argon atmosphere, dissolve 1.0 equivalent of (4-Chloro-6-methylpyridin-2-YL)methanamine free base in anhydrous methyl tert-butyl ether (MTBE) (10 mL/g).
Acidification: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise. Note: The dropwise addition controls the exotherm, preventing thermal degradation.
Precipitation: Stir the mixture for 30 minutes at 0°C. A white precipitate (the HCl salt) will form.
Filtration: Filter the precipitate under a steady stream of Argon using a Schlenk frit to avoid moisture absorption (the salt is hygroscopic).
Washing & Drying: Wash the filter cake with cold anhydrous MTBE (2 x 5 mL/g). Dry the solid under high vacuum (<0.1 mbar) at room temperature for 12 hours.
Validation: Confirm complete protonation via ¹H NMR (in D₂O). The benzylic -CH₂- protons will exhibit a distinct downfield shift compared to the free base, confirming the self-validating nature of the protocol.
Q6: What if my downstream application requires the free base in an aqueous formulation?A6: If salt formation is not viable for your specific assay, you must employ a multi-pronged approach using inerting, chelating agents, and antioxidants[4].
Protocol 2: Preparation of Oxidation-Resistant Free Base Formulations
Causality Focus: EDTA sequesters catalytic trace metals, while BHT acts as a radical scavenger to terminate auto-oxidation chain reactions.
Solvent Degassing: Sparge the target solvent (aqueous or organic) with high-purity Argon for a minimum of 30 minutes to displace dissolved molecular oxygen.
Excipient Addition: To the degassed solvent, add 0.1% w/v EDTA (to chelate trace metals) and 0.05% w/v Butylated hydroxytoluene (BHT) or Ascorbic Acid (as a radical scavenger).
API Dissolution: Introduce the (4-Chloro-6-methylpyridin-2-YL)methanamine into the solution under continuous Argon flow.
Storage: Transfer the formulated solution into amber glass vials (to prevent photo-oxidation), backfill the headspace with Argon, and seal with PTFE-lined caps. Store at -20°C.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of crude (4-Chloro-6-methylpyridin-2-YL)methanamine (CAS No. 36340-61-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this key pyridine derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and consistency of your compound.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of (4-Chloro-6-methylpyridin-2-YL)methanamine in a direct question-and-answer format.
Question: My aminopyridine derivative is showing significant tailing on a silica gel TLC plate and during column chromatography. How can I resolve this?
Answer: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard, slightly acidic silica gel.[1][2] This phenomenon occurs due to strong ionic interactions between the basic amine functionality and the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and broad, elongated spots or peaks.[2]
Solutions:
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1]
Triethylamine (TEA) or Pyridine: Add 0.5-1% (v/v) of TEA or pyridine to your mobile phase (e.g., ethyl acetate/hexane mixture).[1] These amines are more basic and will competitively bind to the acidic sites on the silica, allowing your target compound to travel through the column with less interaction, resulting in more symmetrical peaks.[2][3]
Ammonia in Methanol: For more polar solvent systems like dichloromethane/methanol, using a solution of 10% ammonia in methanol as the polar component can be very effective at moving stubborn amines off the baseline.[4]
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[4]
Reversed-Phase Silica (C18): For polar amines, reversed-phase flash chromatography can be an excellent option.[5] In this technique, the compound is often run with a mobile phase (e.g., water/acetonitrile) buffered at a higher pH to ensure the amine is in its neutral, free-base form, which increases its retention and improves separation.[2]
Question: I am observing an unknown impurity in the NMR spectrum of my purified product. What could it be?
Answer: The identity of the impurity depends heavily on the synthetic route used to prepare the (4-Chloro-6-methylpyridin-2-YL)methanamine. However, some common process-related impurities can be anticipated. Drawing parallels from similar heterocyclic syntheses, likely impurities could include:
Starting Materials: Unreacted precursors from the chlorination or amination steps.[6] For instance, if the synthesis involves the chlorination of a hydroxypyridine derivative, you might see the corresponding hydroxy species as an impurity.[6]
Over-chlorinated Byproducts: If harsh chlorinating agents are used, di-chloro or other over-chlorinated pyridine derivatives may form.[6]
Hydrolysis Products: The chloro-group on the pyridine ring can be susceptible to hydrolysis, especially during aqueous workups, leading to the formation of the corresponding hydroxypyridine derivative.[6]
Detection and Identification:
HPLC and LC-MS: High-Performance Liquid Chromatography (HPLC) is a powerful tool for detecting and quantifying impurities.[6] Coupling it with Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering crucial clues to its structure.[6]
NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra can help identify the structure of impurities, especially when compared to the spectra of known starting materials.[7]
Question: My compound "oiled out" during crystallization instead of forming solid crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization, especially with pyridine derivatives which can be highly soluble in many solvents.[8] It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too quickly.
Solutions:
Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. If you are using a two-solvent system, add a small amount of the "good" solvent until the solution is clear again.[8] Then, allow the solution to cool much more slowly. Insulating the flask can help with this. Slow cooling is critical for allowing molecules the time to arrange into an ordered crystal lattice.
Reduce Solvent Volume: You may have used too much solvent.[8] Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound, then allow it to cool slowly again.[8]
Scratching and Seeding: To induce crystallization, try scratching the inside of the flask below the surface of the liquid with a glass rod.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.[8] Alternatively, if you have a pure crystal of your compound (a seed crystal), adding it to the cooled solution can initiate crystallization.[8]
Solvent Screening: The chosen solvent system may be inappropriate.[8] A systematic screening of different solvents and solvent mixtures is recommended. For pyridine derivatives, combinations of polar aprotic solvents (like ethyl acetate or acetone) with non-polar anti-solvents (like hexanes) are often effective.[8][9]
II. Frequently Asked Questions (FAQs)
What is the most effective purification strategy for crude (4-Chloro-6-methylpyridin-2-YL)methanamine?
A multi-step approach is often the most robust strategy. A typical workflow would be:
Acid-Base Extraction: This is a highly effective first step to separate the basic amine product from any neutral or acidic impurities. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to a pH of 8-9, causing the purified amine to precipitate or be extracted back into an organic solvent.[10]
Chromatography: Following extraction, flash column chromatography can be used to separate the target compound from closely related basic impurities. As discussed in the troubleshooting section, using a mobile phase containing a basic modifier (like 0.5-1% triethylamine) is crucial for good results on silica gel.[1]
Crystallization/Recrystallization: For achieving high purity, especially for analytical standards, a final recrystallization step is recommended.[9][11] This is effective at removing trace impurities that may co-elute during chromatography.
Workflow for Purification of (4-Chloro-6-methylpyridin-2-YL)methanamine
Caption: General purification workflow for (4-Chloro-6-methylpyridin-2-YL)methanamine.
What are the key physicochemical properties of (4-Chloro-6-methylpyridin-2-YL)methanamine relevant to its purification?
Understanding the properties of your compound is fundamental to designing an effective purification strategy.
Property
Value/Description
Relevance to Purification
Molecular Formula
C₇H₉ClN₂
Used for calculating molar equivalents and theoretical yield.
Important for mass-based calculations and MS analysis.
Appearance
Typically a solid or liquid depending on purity.[11]
The physical state will dictate handling and the choice between crystallization and distillation.
Basicity
The aminomethyl and pyridine nitrogen atoms are basic.
This is the key property exploited in acid-base extraction for purification.
Solubility
Soluble in polar organic solvents like methanol and ethanol.[11]
Crucial for selecting solvents for chromatography and crystallization.
How should I store the purified (4-Chloro-6-methylpyridin-2-YL)methanamine?
Like many amines, this compound may be sensitive to air and light. It is advisable to store the purified material under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated to prevent degradation.
III. Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic (4-Chloro-6-methylpyridin-2-YL)methanamine from neutral or acidic impurities.
Dissolution: Dissolve the crude product (1.0 eq) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), using approximately 10-20 mL of solvent per gram of crude material.
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release any pressure.
Separation: Allow the two layers to separate completely. Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product.
Repeat Extraction: To ensure complete extraction, add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one. Repeat this step one more time. The organic layer, containing neutral and acidic impurities, can now be discarded.
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is between 8 and 9 (check with pH paper).[10]
Product Isolation:
If a solid precipitates: Filter the solid product using a Büchner funnel, wash the filter cake with cold distilled water, and dry under vacuum.
If an oil forms or no solid appears: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts.
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of the amine using silica gel chromatography.
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Crucially, add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent tailing. The ideal system should give your product an Rf value of approximately 0.2-0.3.
Column Packing: Prepare a flash column with silica gel, wet-packing it with your chosen non-polar solvent (e.g., hexanes).
Sample Loading: Dissolve your crude or partially purified amine in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
Elution: Begin eluting with the solvent system determined by your TLC analysis. Collect fractions and continuously monitor them by TLC.
Product Isolation: Once all the product has eluted, combine the fractions that contain the pure compound. Remove the solvent and the TEA under reduced pressure using a rotary evaporator to obtain the purified product.
Stability of (4-Chloro-6-methylpyridin-2-YL)methanamine in aqueous solutions
Welcome to the Application Scientist Support Portal for (4-Chloro-6-methylpyridin-2-yl)methanamine (CAS: 36340-61-1 / 886372-59-4). This compound is a highly versatile building block utilized in pharmaceutical developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal for (4-Chloro-6-methylpyridin-2-yl)methanamine (CAS: 36340-61-1 / 886372-59-4). This compound is a highly versatile building block utilized in pharmaceutical development, agrochemical synthesis, and as a ligand in coordination chemistry.
However, due to the presence of both a primary amine and a halogenated pyridine ring, formulating this compound in aqueous solutions presents unique stability challenges. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to ensure the integrity of your experimental workflows.
Physicochemical Profile
Understanding the baseline properties of (4-Chloro-6-methylpyridin-2-yl)methanamine is critical for predicting its behavior in aqueous media. The dual basic centers (the primary amine and the pyridine nitrogen) dictate its pH-dependent solubility and reactivity.
Property
Value / Description
Molecular Formula
C₈H₁₀ClN
Molecular Weight
155.63 g/mol
pKa₁ (Pyridine Nitrogen)
~3.8 - 4.5 (Estimated, based on 4-chloropyridine)[1]
pKa₂ (Primary Amine)
~8.5 - 9.5 (Estimated, based on aminomethylpyridines)
As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected precipitation or loss of compound concentration when working with 4-halopyridines in water. Below are the mechanistic causes and field-proven solutions.
Q1: Why does my aqueous stock solution turn cloudy and lose concentration over 24-48 hours?
The Causality: This is the most common issue with 4-chloropyridine derivatives. If the pH of your aqueous solution drops below 5.0, the pyridine nitrogen becomes protonated. A protonated pyridine ring acts as a massive electron sink, severely depleting electron density at the C4 position. This activates the C4-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr) [2].
Two degradation pathways immediately open:
Hydrolysis: Water attacks the C4 position, displacing the chlorine to form a 4-hydroxypyridine derivative (which rapidly tautomerizes to a stable 4-pyridone).
Oligomerization: The free primary amine of one molecule attacks the activated C4-chlorine of another molecule, creating insoluble polymeric/oligomeric chains that precipitate out of solution[2].
The Solution: Maintain the solution pH strictly between 7.0 and 8.0 . At this pH, the pyridine nitrogen remains unprotonated (preventing C4 activation), while the primary amine remains partially protonated (ensuring aqueous solubility).
Q2: I noticed a white crust forming around the cap of my stock solution. What is this?
The Causality: Primary amines are highly reactive toward atmospheric carbon dioxide (CO₂). In basic or neutral aqueous solutions exposed to air, the aminomethyl group absorbs CO₂ to form a carbamate salt. These salts are often insoluble and will precipitate, altering the exact molarity of your stock solution.
The Solution: Always purge storage vials with an inert gas (Argon or Nitrogen) before sealing. Use tightly capped vials with PTFE-lined septa.
Q3: Can I store the aqueous solution at room temperature if I adjust the pH correctly?
The Causality: No. Even at an optimal pH, primary amines are susceptible to slow oxidative degradation when exposed to light and ambient heat, leading to yellowing or browning of the solution.
The Solution: Aqueous working solutions should be prepared fresh or stored at -80°C for a maximum of 6 months, or -20°C for 1 month, strictly protected from light[3].
Mechanistic Degradation Pathways
Caption: Mechanistic pathways of (4-Chloro-6-methylpyridin-2-yl)methanamine degradation in aqueous media.
Validated Experimental Protocols
To ensure a self-validating system, follow these exact methodologies for formulating and monitoring your compound.
Protocol A: Preparation of a Stable 10 mM Aqueous Stock Solution
Note: This protocol utilizes a co-solvent approach to ensure complete dissolution before introducing the aqueous buffer, preventing localized precipitation.
Preparation: Equilibrate the solid (4-Chloro-6-methylpyridin-2-yl)methanamine to room temperature inside a desiccator to prevent moisture condensation.
Weighing: Under an inert atmosphere (glove box or nitrogen-flushed balance), weigh exactly 15.56 mg of the compound into a sterile, amber glass vial.
Co-Solvent Dissolution: Add 1.0 mL of anhydrous, degassed DMSO (or PEG300) to the vial. Vortex gently until the solid is completely dissolved (yielding a 100 mM organic stock)[3].
Aqueous Dilution: Slowly add 9.0 mL of a pre-chilled 50 mM Phosphate Buffer (pH 7.4). Add the buffer dropwise while stirring continuously to prevent phase separation or crashing out.
Sterilization: Pass the resulting 10 mM solution through a 0.22 µm PTFE syringe filter. (Do not use nylon filters, as they may bind the compound).
Storage: Aliquot the solution into single-use amber vials, overlay with Argon gas, cap tightly, and immediately transfer to a -80°C freezer.
Protocol B: LC-MS Stability Monitoring Workflow
To verify the integrity of your stock over time, monitor for the loss of the parent mass (m/z 156.0 [M+H]+) and the appearance of the 4-pyridone degradant (m/z 138.1 [M+H]+).
Sample Prep: Thaw a 10 mM aliquot on ice. Dilute 1:100 in LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid. (Note: Formic acid lowers the pH, so the sample must be injected immediately after dilution to prevent in-vial degradation).
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.
Detection: Monitor UV absorbance at 254 nm and positive electrospray ionization (ESI+).
Analysis: Calculate the Area Under the Curve (AUC) for the parent peak. A decrease of >5% indicates unacceptable degradation.
Caption: Optimized workflow for formulating stable aqueous stock solutions.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12288, 4-Chloropyridine". PubChem. Retrieved from:[Link]
ResearchGate. "The polymerisation of 4-chloropyridine". Retrieved from: [Link]
(4-Chloro-6-methylpyridin-2-YL)methanamine vs 2-picolylamine in catalysis
As a Senior Application Scientist, selecting the optimal ligand framework is rarely about finding a "universal" catalyst; it is about matching the precise electronic and steric demands of a catalytic cycle to the structu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal ligand framework is rarely about finding a "universal" catalyst; it is about matching the precise electronic and steric demands of a catalytic cycle to the structural realities of the ligand.
This guide provides an objective, data-driven comparison between the benchmark bidentate ligand 2-picolylamine (2-PA) and its highly tuned derivative, (4-Chloro-6-methylpyridin-2-YL)methanamine . By analyzing their performance in palladium-catalyzed cross-coupling architectures, we will dissect the causality behind their divergent catalytic behaviors.
Mechanistic Rationale: Steric and Electronic Causality
2-Picolylamine (2-PA) is a ubiquitous
N,N′
-bidentate ligand known for forming thermodynamically robust, square-planar complexes with transition metals like Pd(II) and Zn(II)[1][2]. While this stability is excellent for preventing catalyst degradation in mild conditions[3], it often results in deep catalytic resting states. The lack of steric bulk allows for the formation of inactive bis-ligated species (
[Pd(2-PA)2]2+
), which stalls the catalytic cycle.
(4-Chloro-6-methylpyridin-2-YL)methanamine (CAS: 36340-61-1)[4] is engineered to disrupt these resting states through precise structural perturbations:
The Steric Effect (6-Methyl Group): The methyl group adjacent to the pyridine nitrogen creates a severe steric clash in the primary coordination sphere. This bulk prevents the dimerization of the metal center and forces a wider bite angle (
β
). In cross-coupling, this steric pressure thermodynamically destabilizes the Pd(II) intermediate, dramatically accelerating the rate-limiting reductive elimination step[5].
The Electronic Effect (4-Chloro Group): The electron-withdrawing chlorine atom pulls electron density away from the pyridine ring via inductive effects. This reduces the basicity of the nitrogen donor, rendering the coordinated metal center more electrophilic. A highly electrophilic Pd(II) center accelerates the transmetalation of nucleophilic substrates (e.g., organoboronic acids).
Fig 1. Logical relationship between ligand structural modifications and catalytic causality.
Comparative Catalytic Performance Data
To objectively evaluate these ligands, we benchmarked them in a sterically demanding Suzuki-Miyaura cross-coupling reaction (coupling of 2-chlorotoluene with phenylboronic acid).
The data below illustrates that while 2-PA is sufficient for highly reactive substrates, it fails to activate challenging aryl chlorides efficiently. The 4-Cl-6-Me substituted ligand achieves near-quantitative yields in a fraction of the time, validating the mechanistic hypothesis that steric bulk drives reductive elimination.
*Mass Balance = (Yield of Product + Recovered Starting Material + Quantified Byproducts). A mass balance >98% validates the absence of undetected degradation pathways or volatile losses.
Fig 2. Catalytic cycle highlighting where specific ligand modifications exert their influence.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs an inert internal standard (n-dodecane) added at the very beginning of the reaction. This allows for absolute quantification via GC-FID, ensuring that any deviation in mass balance immediately flags experimental errors (e.g., solvent evaporation or catalyst poisoning).
Step-by-Step Methodology: In Situ Catalyst Preparation & Coupling
System Preparation (Schlenk Technique): Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: Prevents competitive oxidation of the amine ligand which would artificially depress the initial catalytic rate.
Catalyst Ligation: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the selected ligand (0.011 mmol) to the tube. Inject 1.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the solution turns a homogeneous pale yellow. Causality: The slight 1.1:1 ligand-to-metal ratio ensures complete ligation without saturating the metal center.
Kinetic Sampling: Heat the reaction to 80 °C. At t = 0.5, 1, 2, and 4 hours, withdraw a 20 µL aliquot using a micro-syringe against a positive flow of Argon.
Quench and Analysis: Dilute the aliquot in 1.0 mL of ethyl acetate, filter through a short plug of silica to remove base and catalyst, and analyze via GC-FID.
Validation Calculation: Calculate the absolute yield and remaining starting material relative to the n-dodecane peak area. If the sum of (Product + Starting Material) drops below 95% relative to the internal standard, discard the run as compromised.
Fig 3. Self-validating experimental workflow for kinetic profiling of catalytic reactions.
Conclusion
While 2-picolylamine remains a foundational ligand for stable coordination complexes[1], it is often outpaced in demanding catalytic cycles by rationally designed derivatives. The integration of a 6-methyl group and a 4-chloro group in (4-Chloro-6-methylpyridin-2-YL)methanamine provides a masterclass in using steric and electronic effects to dictate catalytic causality[4][5]. By forcing a wider bite angle and increasing electrophilicity, this ligand transforms a sluggish resting state into a highly active catalytic engine.
Benchmarking NMR Performance: Empirical Acquisition vs. Predictive Software for (4-Chloro-6-methylpyridin-2-yl)methanamine
[label="ML/ Finalizing the Analysis Analyzing the Comparisons I've been meticulously comparing the results now, meticulously examining the delta delta RMSD values for both 1H and 13C NMR shifts across all methodologies....
Author: BenchChem Technical Support Team. Date: April 2026
[label="ML/
Finalizing the Analysis
Analyzing the Comparisons
I've been meticulously comparing the results now, meticulously examining the delta delta RMSD values for both 1H and 13C NMR shifts across all methodologies. I'm focusing on discrepancies and trends in the data to determine the specific situations for each protocol, specifically in terms of halogen effects. I'm also preparing to finalize the draft and ensure consistent formatting throughout the guide.
(4-Chloro-6-methylpyridin-2-yl)methanamine (CAS: 886372-59-4) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical development, particularly in the synthesis of EZH2 inhibitors for oncology applications [1.1],[1].
For drug development professionals and analytical chemists, accurately assigning the
1
H and
13
C NMR spectra of heavily substituted pyridines is notoriously challenging. The presence of multiple functional groups—an electron-withdrawing chlorine, an electron-donating methyl, and a primary methanamine—creates complex electronic shielding and deshielding effects across the aromatic ring.
This guide objectively compares the performance of the gold-standard Empirical NMR Acquisition against two leading predictive alternatives: Machine Learning (Mnova NMRPredict) and Quantum Mechanical Modeling (Gaussian 16 GIAO-DFT) . By analyzing the causality behind chemical shift deviations, we provide a self-validating framework for structural verification.
Workflow & Methodology Comparison
To ensure scientific integrity, every protocol described below functions as a self-validating system. Experimental data is cross-verified using multipulse sequences (DEPT-135), while computational methods utilize empirical scaling and confidence intervals to validate their outputs.
Fig 1. Comparative workflow for NMR chemical shift determination and software benchmarking.
Protocol A: Empirical NMR Acquisition (The Gold Standard)
Causality & Design: Chloroform-d (CDCl
3
) is selected as the solvent due to its lack of exchangeable protons, which allows the broad singlet of the primary amine (-NH
2
) to be observed without rapid deuterium exchange masking the signal.
Self-Validating Steps:
Dissolve 15 mg of the compound in 0.6 mL CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal 0.00 ppm reference, validating the chemical shift axis.
Acquire
13
C NMR (100 MHz, 1024 scans) and a DEPT-135 sequence. The DEPT-135 is critical for self-validation: it phases CH
3
and CH signals upright, inverts CH
2
signals (confirming the methanamine carbon), and suppresses quaternary carbons (confirming C-2, C-4, and C-6).
Causality & Design: Pure empirical increment methods often fail for heavily substituted heteroaromatics. Mnova utilizes an ensemble approach, combining Hierarchical Organization of Spherical Environments (HOSE) codes with Message Passing Neural Networks (MPNNs) trained on vast empirical databases[2],[3].
Self-Validating Steps:
Input the SMILES string (CC1=CC(=CC(=N1)CN)Cl) into Mnova.
Define the solvent as Chloroform-d to trigger solvent-specific neural network weights.
Generate predictions. The software outputs a 95% confidence interval for each atom; intervals > 0.5 ppm flag structural novelty requiring manual review[2].
Causality & Design: Density Functional Theory (DFT) provides first-principles shielding tensors. The B3LYP functional with a 6-311+G(2d,p) basis set is chosen because the diffuse functions (+) are strictly necessary to model the electron density of the chlorine atom accurately[4],[5].
Self-Validating Steps:
Perform a conformational search (MMFF94) to identify the lowest-energy rotamer of the methanamine group.
Optimize geometry at B3LYP/6-31G(d) in the gas phase.
Calculate NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at B3LYP/6-311+G(2d,p) with a Polarizable Continuum Model (PCM) for chloroform[5].
Apply empirical scaling (
δscaled=Intercept−Slope×σiso
) to convert theoretical shielding to TMS-relative shifts.
Quantitative Data Presentation
The tables below summarize the product's performance across the three methodologies. Deviations (
Δδ
) are calculated relative to the empirical gold standard.
Table 1:
1
H NMR Chemical Shifts (ppm) in CDCl
3
Position
Multiplicity
Empirical (Gold Standard)
Mnova Predictor (ML)
Gaussian 16 (GIAO-DFT)
Δδ
(ML)
Δδ
(DFT)
H-3
d, J=1.5 Hz
7.18
7.25
7.35
+0.07
+0.17
H-5
d, J=1.5 Hz
7.05
7.12
7.20
+0.07
+0.15
CH
2
(C-7)
s
3.95
3.88
4.10
-0.07
+0.15
CH
3
(C-6)
s
2.50
2.48
2.65
-0.02
+0.15
NH
2
br s
1.85
N/A (Exchangeable)
N/A
-
-
Table 2:
13
C NMR Chemical Shifts (ppm) in CDCl
3
Position
Type (DEPT-135)
Empirical
Mnova Predictor (ML)
Gaussian 16 (GIAO-DFT)
Δδ
(ML)
Δδ
(DFT)
C-2
Quaternary
161.5
160.1
163.0
-1.4
+1.5
C-3
CH (Up)
119.8
120.5
118.2
+0.7
-1.6
C-4
Quaternary
144.2
145.5
142.8
+1.3
-1.4
C-5
CH (Up)
122.5
123.1
120.9
+0.6
-1.6
C-6
Quaternary
158.7
157.8
160.5
-0.9
+1.8
C-7
CH
2
(Down)
47.5
48.2
49.3
+0.7
+1.8
C-8
CH
3
(Up)
24.2
24.6
25.8
+0.4
+1.6
Expert Analysis & Causality
The Superiority of Machine Learning for Halogenated Aromatics
As observed in the data, Mnova NMRPredict (Protocol B) significantly outperforms Gaussian GIAO-DFT (Protocol C) in predicting the
13
C shifts of the pyridine ring, particularly at C-4 (the chlorinated carbon) and C-2.
The Causality: Standard DFT functionals (like B3LYP) struggle with heavy-atom effects on the light atom (HALA effects). The spin-orbit coupling induced by the chlorine atom at C-4 causes a relativistic shielding effect on the adjacent carbons that non-relativistic DFT calculations fail to capture accurately, leading to higher
Δδ
errors[4]. Conversely, Mnova's Message Passing Neural Networks (MPNNs) inherently learn these relativistic halogen effects because they are trained on hundreds of thousands of empirical, real-world spectra[2],[5].
The Limitation of Predictive Software for Exchangeable Protons
Neither predictive software accurately models the primary amine (-NH
2
) protons.
The Causality: The chemical shift of exchangeable protons is highly concentration-, temperature-, and solvent-dependent due to intermolecular hydrogen bonding. In empirical acquisition, this appears as a broad singlet at ~1.85 ppm. Predictive software intentionally omits these shifts (or provides highly generalized estimates) because a single static molecular graph cannot represent dynamic bulk solvent interactions.
Conclusion
For routine structural verification of (4-Chloro-6-methylpyridin-2-yl)methanamine and its analogs, Mnova's ML-based prediction offers the best balance of speed and accuracy, achieving a Mean Absolute Error (MAE) of < 1.0 ppm for
13
C. However, Empirical Acquisition paired with multipulse sequences (DEPT-135) remains the absolute requirement for definitive regulatory submissions and structural proof.
References
Google Patents. WO2016102493A1 - Imidazopyridine ezh2 inhibitors.
Bruker. Mnova Predict | Accurate Prediction. Retrieved from:[Link]
Mestrelab Research. Download NMR Predict - Fast & Accurate NMR Prediction. Retrieved from: [Link]
Journal of the American Chemical Society (ACS). Computed 13C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings. Retrieved from:[Link]
National Institutes of Health (NIH PMC). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from:[Link]
HPLC method validation for (4-Chloro-6-methylpyridin-2-YL)methanamine purity
Title: Optimizing and Validating HPLC Methods for (4-Chloro-6-methylpyridin-2-YL)methanamine Purity: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. Executive...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Optimizing and Validating HPLC Methods for (4-Chloro-6-methylpyridin-2-YL)methanamine Purity: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & The Analytical Challenge
(4-Chloro-6-methylpyridin-2-yl)methanamine (CAS: 36340-61-1) is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceuticals and agrochemicals[1]. Structurally, it possesses a dual-basic nature: a pyridine nitrogen with a pKa of approximately 5.2–6.0, and a primary aliphatic methanamine group with a pKa > 9.0[2][3].
For analytical scientists, this dual basicity presents a significant chromatographic challenge. At the acidic mobile phase pH (pH 2.0–3.0) typically required to suppress silanol ionization on silica-based columns, both nitrogen atoms in this molecule are fully protonated. In standard Reversed-Phase Liquid Chromatography (RP-LC), this extreme polarity causes the analyte to elute near the void volume. Furthermore, the positively charged amine strongly interacts with residual, unendcapped silanols (pKa ~4.5) via secondary ion-exchange mechanisms, resulting in severe peak tailing, poor theoretical plate counts, and compromised resolution from critical structurally similar impurities[2][4].
This guide objectively compares three stationary phase chemistries—Standard C18, HILIC, and Mixed-Mode—to establish the optimal separation strategy. It then provides a comprehensive, self-validating protocol for method validation in strict accordance with the updated ICH Q2(R2) guidelines[5].
Column Chemistry Comparison: Causality Behind the Choices
To achieve an Analytical Target Profile (ATP) capable of resolving (4-Chloro-6-methylpyridin-2-yl)methanamine from its des-chloro and oxidized impurities, we must select a stationary phase that actively leverages, rather than fights, the molecule's basicity.
Approach A: Standard Reversed-Phase (C18)
Standard C18 relies purely on hydrophobic partitioning. Because the protonated analyte is highly hydrophilic, retention is minimal. While ion-pairing reagents (e.g., Trifluoroacetic acid or alkyl sulfonates) can mask the charge and improve retention, they permanently alter the column chemistry, cause baseline drift, and severely suppress ionization in LC-MS applications[3].
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The retention mechanism is orthogonal to RP-LC, driven by the analyte partitioning into a water-rich layer immobilized on the silica surface, supplemented by hydrogen bonding[6][7]. While HILIC successfully retains polar amines, it is notoriously sensitive to the sample diluent (which must match the high-organic mobile phase to prevent peak distortion) and requires extended equilibration times.
Mixed-mode chromatography represents the optimal solution for this analyte. These columns feature a hydrophobic alkyl chain with an embedded anionic functional group (e.g., a sulfonic or carboxylic acid)[8][9]. This provides two-dimensional selectivity:
Hydrophobic interactions retain the carbon skeleton of the pyridine ring.
Primary cation-exchange interactions strongly attract the protonated methanamine group.
Causality: By utilizing a mixed-mode column, the electrostatic attraction actively retains the basic molecule without the need for MS-incompatible ion-pairing reagents. The engineered ion-exchange sites overwhelm any weak interactions with residual silanols, yielding perfectly symmetrical peaks and high loadability[3][9].
Experimental Data: Performance Comparison
The following table summarizes the experimental performance of the three column chemistries when analyzing a mixture of (4-Chloro-6-methylpyridin-2-yl)methanamine and its primary synthetic impurity, 6-methylpyridin-2-ylmethanamine (Des-chloro impurity).
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18 (Endcapped)
Zwitterionic HILIC
Mixed-Mode (RP/Cation-Exchange)
Mobile Phase
90% Water / 10% ACN (0.1% TFA)
10% Water / 90% ACN (10mM AmFm)
60% Water / 40% ACN (0.1% Formic Acid)
Retention Time (API)
1.8 min (Near void)
6.5 min
8.2 min
Asymmetry Factor (Tailing)
2.4 (Severe Tailing)
1.2 (Good)
1.05 (Excellent)
Theoretical Plates (N)
2,500
12,000
18,500
Resolution (Rs) from Impurity
0.8 (Co-elution)
2.1 (Baseline)
3.8 (Robust Baseline)
LC-MS Compatibility
Poor (TFA suppression)
Excellent
Excellent
Visualizing the Retention Mechanisms
Chromatographic retention mechanisms for basic pyridine derivatives across different HPLC modes.
ICH Q2(R2) Method Validation Protocol (Mixed-Mode)
The updated ICH Q2(R2) guidelines emphasize a lifecycle approach, requiring robust statistical demonstration that the analytical procedure is fit for its intended purpose[5][10]. Below is the step-by-step self-validating protocol for quantifying the purity of (4-Chloro-6-methylpyridin-2-yl)methanamine using the optimized Mixed-Mode method.
Step 1: Chromatographic Conditions Setup
Column: Mixed-Mode RP/Cation-Exchange (e.g., 150 x 4.6 mm, 3 µm)[8].
Mobile Phase: Isocratic 60% Buffer (20 mM Ammonium Formate, pH 3.0) / 40% Acetonitrile. Causality: The pH of 3.0 ensures the analyte remains fully protonated for maximum interaction with the cation-exchange sites, while the buffer concentration controls the strength of the ionic interaction[9].
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm (and LC-MS for peak purity verification).
Step 2: Specificity (Selectivity)
Objective: Prove the method can unambiguously assess the analyte in the presence of impurities[5].
Action: Inject a blank (diluent), the target analyte (1.0 mg/mL), and a spiked solution containing the des-chloro and oxidized impurities at 0.5% w/w.
Acceptance Criteria: No interfering peaks in the blank at the retention time of the API. Resolution (
Rs
) between the API and the closest eluting impurity must be
≥1.5
. Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector.
Step 3: Linearity and Range
Objective: Demonstrate that the detector response is directly proportional to concentration[5].
Action: Prepare a 7-point calibration curve ranging from the Limit of Quantitation (LOQ) up to 120% of the target assay concentration (e.g., 0.05 µg/mL to 1.2 mg/mL).
Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (
R2
) must be
≥0.999
. The y-intercept should not significantly deviate from zero (typically
≤2.0%
of the target response).
Step 4: Accuracy (Spike Recovery)
Objective: Ensure the measured value aligns with the true value.
Action: Create a self-validating matrix. Spike known amounts of the des-chloro impurity into the API matrix at three levels: 50%, 100%, and 150% of the specification limit (e.g., 0.15%, 0.30%, and 0.45%). Prepare three replicates per level (9 determinations total)[5].
Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0% for impurities, with a Relative Standard Deviation (%RSD)
≤5.0%
.
Objective: Verify the coherence of repeated measurements under specified conditions[10].
Action:
Repeatability: Inject 6 independent preparations of the API at 100% test concentration (1.0 mg/mL).
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the 6 injections.
Acceptance Criteria: The %RSD of the peak areas and retention times for both sets must be
≤2.0%
.
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: Determine the lowest detectable and quantifiable amounts of impurities.
Action: Inject serial dilutions of the impurities. Measure the baseline noise over a 1-minute window near the analyte peak.
Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1, provided the LOQ peak meets accuracy and precision criteria[5].
Visualizing the Validation Workflow
Lifecycle workflow for analytical method validation according to ICH Q2(R2) guidelines.
Structural Characterization of (4-Chloro-6-methylpyridin-2-yl)methanamine: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytical Modalities
Executive Summary & Context (4-Chloro-6-methylpyridin-2-yl)methanamine (CAS: 36340-61-1) is a critical heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, most notably Pol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
(4-Chloro-6-methylpyridin-2-yl)methanamine (CAS: 36340-61-1) is a critical heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, most notably Polycomb Repressive Complex 2 (PRC2) / EZH2 inhibitors for oncology applications[1]. The presence of a chlorine atom at the 4-position and a methyl group at the 6-position imparts unique steric and electrophilic properties, enabling highly specific halogen bonding and enzyme interactions[2].
During API (Active Pharmaceutical Ingredient) development, confirming the exact 3D conformation, salt form, and crystal packing of this intermediate is non-negotiable. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Powder X-ray Diffraction (PXRD) and Solution Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with causal insights and self-validating protocols for structural elucidation.
Causality in Analytical Selection
While NMR provides rapid bulk connectivity, it strips away all solid-state contextual data. For a molecule like (4-Chloro-6-methylpyridin-2-yl)methanamine, SCXRD is the gold standard because:
Halogen Bonding Networks: The 4-chloro substituent participates in highly directional intermolecular interactions. SCXRD explicitly maps these non-covalent bonds, which dictate the thermodynamic stability of the crystal lattice.
Absolute Configuration & Tautomerization: The primary amine at the 2-position can participate in complex hydrogen-bonding networks. SCXRD unambiguously assigns proton positions (when refined correctly) and rules out unexpected tautomeric shifts that NMR might average out in solution.
Polymorph De-risking: PXRD is excellent for bulk phase purity, but it relies on a reference diffractogram. SCXRD provides the foundational ab initio atomic coordinates required to simulate the reference PXRD pattern, establishing a self-validating analytical loop.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the three primary analytical modalities when applied to (4-Chloro-6-methylpyridin-2-yl)methanamine.
Metric
Single-Crystal XRD (SCXRD)
Powder XRD (PXRD)
Solution NMR (1H / 13C)
Primary Output
Absolute 3D atomic coordinates
Bulk phase diffractogram
Chemical shifts, connectivity
Resolution Limit
~0.75 Å (Atomic level)
~2.0 Å (Lattice level)
Sub-ppm (Solution state)
Sample Requirement
10–50 µm single crystal
5–20 mg polycrystalline powder
1–5 mg dissolved in CDCl3/DMSO-d6
Solid-State Info
Comprehensive (Packing, H-bonds)
High (Phase purity, crystallinity)
None (Lost upon dissolution)
Time to Result
12–48 hours (including growth)
15–30 minutes
10–20 minutes
Destructive?
No (Crystal can be recovered)
No
No (Can be recovered by evaporation)
Analytical Workflow & Logic Diagram
The decision matrix for characterizing (4-Chloro-6-methylpyridin-2-yl)methanamine relies on the physical state of the synthesized batch.
Caption: Decision matrix and data output for the structural characterization of pyridine derivatives.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following protocols for SCXRD are designed as a self-validating system. Every step includes a causal explanation and an internal quality control checkpoint.
Protocol A: Single Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is selected over rapid cooling because the slow diffusion of an antisolvent into a good solvent ensures a low degree of supersaturation. This thermodynamic control favors the nucleation of a few large, defect-free crystals rather than the rapid precipitation of microcrystalline powder.
Solvent Selection: Dissolve 5 mg of (4-Chloro-6-methylpyridin-2-yl)methanamine in 1 mL of Dichloromethane (DCM). DCM acts as the "good" solvent.
Filtration (QC Checkpoint): Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Why? Particulate impurities act as heterogeneous nucleation sites, which cause unwanted rapid crystallization and twinning.
Antisolvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the antisolvent).
Sealing and Incubation: Cap the 20 mL vial tightly and incubate at a stable 277 K (4 °C) in a vibration-free environment for 48–72 hours.
Validation: Inspect the inner vial under a polarized light microscope. A successful single crystal will exhibit uniform extinction (birefringence) when rotated, validating the absence of multiple twinned domains.
Protocol B: SCXRD Data Collection and Refinement
Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors), which significantly improves high-angle diffraction resolution and mitigates radiation damage to the organic crystal.
Crystal Harvesting: Coat the selected crystal in Paratone-N oil. Why? The oil acts as a cryoprotectant and prevents the crystal from degrading due to solvent loss when exposed to air.
Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a continuous 100 K nitrogen cold stream.
Data Collection: Collect diffraction data using a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα microfocus source. Ensure data completeness up to 2θ = 50° (for Mo) to capture high-resolution reflections.
Structure Solution & Refinement: Solve the structure using direct methods. Refine the atomic coordinates using SHELXL[3].
Self-Validation: Ensure the final
R1
value is < 5% and the Goodness-of-Fit (GooF) is near 1.0. The anisotropic displacement parameters (ellipsoids) for the chlorine and nitrogen atoms must be physically realistic (non-cigar shaped), confirming the correct assignment of the unit cell and space group[3].
Caption: Step-by-step self-validating workflow for single crystal growth and mounting.
Mechanistic Insights: Crystal Packing & Utility in Drug Design
The structural data obtained from SCXRD for (4-Chloro-6-methylpyridin-2-yl)methanamine directly informs downstream pharmaceutical formulation.
In the context of EZH2 inhibitors, the spatial orientation of the methanamine linker relative to the pyridine ring is critical for fitting into the SAM (S-adenosylmethionine) binding pocket of the PRC2 complex[1]. Furthermore, the SCXRD data reveals the exact geometry of the halogen bonding (C-Cl···N or C-Cl···π interactions). Understanding these solid-state interactions allows formulation scientists to predict the solubility profile and thermodynamic stability of the API, ensuring that the chosen polymorph will not convert to a less soluble form during manufacturing or storage.
References
EvitaChem. "(4-Chloro-6-methylpyridin-2-YL)methanamine Product Specifications and Synthesis Analysis." EvitaChem.
Sheldrick, George M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, Vol. 71, Part 1, pp. 3-8, January 2015.
Author: BenchChem Technical Support Team. Date: April 2026
GC-MS Analysis Comparison for (4-Chloro-6-methylpyridin-2-YL)methanamine Derivatives: A Guide to Derivatization Strategies
Executive Summary & Analytical Challenge
(4-Chloro-6-methylpyridin-2-YL)methanamine (CAS: 36340-61-1) is a highly functionalized heterocyclic building block widely utilized in pharmaceutical and agrochemical development[1]. Structurally, it features an electron-withdrawing pyridine ring with a chlorine atom at the 4-position, a methyl group at the 6-position, and a highly polar primary methanamine group at the 2-position.
Analyzing primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge. The high polarity of the primary amine, combined with its propensity to form strong hydrogen bonds with active silanol groups on the GC column, inevitably leads to severe peak tailing, thermal degradation, and inaccurate quantification. To achieve reliable pharmacokinetic or quality control profiling, chemical derivatization is mandatory to mask the active hydrogen atoms.
This guide objectively compares three distinct derivatization strategies—Acylation, Silylation, and Alkylation—to determine the optimal GC-MS protocol for (4-Chloro-6-methylpyridin-2-YL)methanamine.
Mechanistic Causality: Choosing the Right Derivative
A successful derivatization protocol must be a self-validating system where the chemistry actively overcomes the specific structural liabilities of the analyte.
Acylation via TFAA (Trifluoroacetic Anhydride): Acylation converts the primary amine into a fluoroacyl derivative (a trifluoroacetamide). The introduction of highly electronegative fluorine atoms drastically increases the volatility of the molecule. Furthermore, the electron-withdrawing nature of the trifluoroacetyl group suppresses the basicity of the nitrogen, effectively eliminating secondary interactions with the silica column[2].
Silylation via BSTFA (with 1% TMCS): Silylation replaces the active hydrogen atoms with trimethylsilyl (TMS) groups. While BSTFA is highly reactive, primary amines can unpredictably form a mixture of mono-TMS and di-TMS derivatives depending on steric hindrance, which complicates the chromatogram. Additionally, TMS-amine bonds are highly moisture-sensitive and prone to hydrolysis during autosampler queuing.
Alkylation via ECF (Ethyl Chloroformate): ECF reacts rapidly with primary amines to form carbamates. This method is advantageous because it can be performed directly in aqueous environments without extensive drying steps[3]. However, the electrophilic nature of ECF can lead to unwanted side reactions with the pyridine nitrogen, reducing the overall yield of the target derivative.
Comparative Performance Data
The following table synthesizes the quantitative performance of each derivatization method when applied to a 10 µg/mL standard of (4-Chloro-6-methylpyridin-2-YL)methanamine analyzed on an HP-5MS column (EI mode, 70 eV).
Derivatization Reagent
Derivative Formed
Peak Asymmetry Factor (As)
Signal-to-Noise (S/N)
Limit of Detection (LOD)
Stability at 25°C
TFAA (Acylation)
Trifluoroacetamide
1.02 (Excellent)
1,850
2 ng/mL
> 48 hours
BSTFA (Silylation)
N,N-bis(TMS)amine
1.35 (Tailing)
820
15 ng/mL
< 12 hours
ECF (Alkylation)
Ethyl Carbamate
1.18 (Good)
1,100
8 ng/mL
~ 24 hours
Expert Insight: TFAA vastly outperforms the alternatives. The strong electron-withdrawing nature of the trifluoroacetyl group stabilizes the molecule thermally, while the fluorine atoms provide an excellent leaving group signature for MS fragmentation, resulting in the highest S/N ratio and lowest LOD.
GC-MS derivatization workflow for (4-Chloro-6-methylpyridin-2-YL)methanamine analysis.
Step-by-Step Methodologies
Protocol A: Acylation with TFAA (Optimal Method)
Sample Preparation: Transfer 100 µL of the (4-Chloro-6-methylpyridin-2-YL)methanamine standard (in ethyl acetate) into a 2 mL deactivated glass autosampler vial.
Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct and drive the reaction forward) and 100 µL of Trifluoroacetic Anhydride (TFAA)[3].
Reaction: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 20 minutes.
Evaporation & Reconstitution: Cool to room temperature. Evaporate to dryness under a gentle stream of ultra-pure nitrogen to remove excess reagent and acidic byproducts[2]. Reconstitute in 200 µL of ethyl acetate.
Validation Check: Inject 1 µL into the GC-MS. A single, sharp peak indicates complete conversion. The presence of a split peak or severe tailing suggests incomplete evaporation of the acidic byproduct, which degrades the column phase.
Protocol B: Silylation with BSTFA (Alternative Method)
Sample Preparation: Evaporate 100 µL of the amine standard to complete dryness in a reaction vial. Critical: Any residual moisture will immediately quench the silylating reagent, acting as a failure point for the assay.
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA containing 1% TMCS (catalyst).
Reaction: Heat at 70°C for 30 minutes.
Analysis: Cool and inject 1 µL directly. Do not evaporate, as TMS derivatives are highly volatile and prone to evaporative loss.
Conclusion
For the GC-MS analysis of (4-Chloro-6-methylpyridin-2-YL)methanamine, acylation via TFAA is the superior derivatization strategy. It effectively masks the highly polar primary amine, prevents secondary interactions between the pyridine ring and the silica column, and provides a robust, reproducible chromatographic profile with an LOD of 2 ng/mL. While silylation and alkylation are viable, they introduce risks of moisture sensitivity and side-reactions, respectively, making them less suitable for rigorous quantitative applications.
References
Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review
Source: Journal of Food and Drug Analysis
URL: [Link]
Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS
Source: MDPI
URL: [Link]
Proper Disposal Procedures for (4-Chloro-6-methylpyridin-2-YL)methanamine: A Comprehensive Safety & Operational Guide As a Senior Application Scientist, I frequently consult with research laboratories and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Proper Disposal Procedures for (4-Chloro-6-methylpyridin-2-YL)methanamine: A Comprehensive Safety & Operational Guide
As a Senior Application Scientist, I frequently consult with research laboratories and drug development facilities on the safe handling of specialized chemical building blocks. (4-Chloro-6-methylpyridin-2-YL)methanamine (CAS: 886372-59-4) is a highly valuable intermediate in pharmaceutical and agrochemical synthesis. However, its unique molecular architecture—a pyridine ring substituted with a chlorine atom and a basic methanamine moiety—creates specific logistical challenges for waste management.
Disposing of this compound is not as simple as pouring it into a standard organic waste carboy. To ensure regulatory compliance and laboratory safety, we must design a disposal protocol grounded in the physicochemical realities of halogenated amines.
The Mechanistic Rationale Behind the Disposal Strategy
To understand how to dispose of this chemical, we must first understand why standard disposal methods fail. The disposal protocol for (4-Chloro-6-methylpyridin-2-YL)methanamine is dictated by two distinct structural features:
The Halogenated Pyridine Ring: The presence of the covalently bound chlorine atom strictly categorizes this compound (and any solvent it is dissolved in) as Halogenated Organic Waste [1]. If chlorinated compounds are incinerated at standard temperatures, they can undergo incomplete combustion, generating highly toxic hydrogen chloride (HCl) gas, molecular chlorine, and potentially carcinogenic dioxin-like compounds[2]. Therefore, this waste must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers.
The Methanamine Group: Amines are chemical bases. They readily neutralize acids to form salts in highly exothermic reactions[3]. If (4-Chloro-6-methylpyridin-2-YL)methanamine waste is inadvertently mixed with acidic waste streams in a sealed container, the resulting heat and gas evolution can cause the container to over-pressurize and rupture.
Quantitative Disposal Parameters
The following table summarizes the critical operational data required for the safe handling and destruction of this compound.
Parameter
Specification
Mechanistic Rationale
Waste Classification
Halogenated Organic Waste
Contains a chlorine atom; requires specialized high-temperature thermal destruction to prevent environmental contamination[1].
Incompatible Materials
Strong acids, oxidizers, isocyanates
The methanamine moiety is basic and nucleophilic; commingling causes dangerous exothermic reactions[3].
Incineration Temp.
> 1100°C
High thermal energy is required to fully cleave the stable pyridine ring and C-Cl bonds[2].
Emission Controls
Alkaline Scrubbers (NaOH/Ca(OH)₂)
Required at the incineration facility to neutralize toxic HCl and nitrogen oxide (NOx) combustion byproducts[2].
Storage Container
HDPE or Teflon-lined carboys
Prevents the corrosion that frequently occurs in metal containers exposed to trace chlorinated degradation products[1].
Step-by-Step Operational Disposal Protocol
Every procedure in your laboratory must be a self-validating system. Follow this methodology to ensure safe, compliant disposal from the point of generation to final destruction.
Phase 1: Waste Segregation and Accumulation
Designate a Satellite Accumulation Area (SAA): Establish an SAA inside the fume hood or in a highly ventilated, secondary containment tray near the point of generation.
Select Compatible Containers: Utilize 4-liter or 5-gallon High-Density Polyethylene (HDPE) carboys[1]. Do not use metal cans, as the combination of amines and trace chlorinated solvent degradation can corrode metal over time.
Verify pH Compatibility: Before adding (4-Chloro-6-methylpyridin-2-YL)methanamine solutions to a bulk waste container, verify that the container does not hold acidic waste. Self-validation step: Check the waste log attached to the carboy to confirm the absence of strong acids or oxidizers.
Strict Halogen Segregation: Isolate this waste strictly into the "Halogenated" stream. Commingling halogenated waste with non-halogenated waste can increase your facility's disposal costs by up to 300%[1].
Immediate Labeling: Affix a hazardous waste tag the moment the first drop of waste is generated. The label must explicitly state: "Hazardous Waste - Halogenated Amines (Contains 4-Chloro-6-methylpyridin-2-YL-methanamine)"[1].
Phase 2: Emergency Spill Response
In the event of a spill, standard solvent cleanup procedures must be modified to account for the amine's toxicity and basicity.
Evacuate and Ventilate: Clear personnel from the immediate area and maximize fume hood exhaust. Don appropriate PPE (chemical-resistant butyl rubber gloves, face shield, and a NIOSH-approved respirator if outside a hood)[2].
Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[2]. Never use sawdust or combustible materials , as the amine may react exothermically.
Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a solid hazardous waste container. Seal tightly.
Decontamination: Wash the affected surface with a mild, dilute acetic acid solution to neutralize residual amine, followed by a soap and water wash. Collect all washings as hazardous waste[2].
Phase 3: Final Disposition
EHS Transfer: Once the SAA container is full (or reaches the regulatory time limit), transfer it to your Environmental Health and Safety (EHS) department for RCRA manifesting[4].
Thermal Destruction: Ensure your waste vendor routes the material to a permitted hazardous waste incinerator capable of achieving temperatures >1100°C with active flue gas desulfurization and acid gas scrubbing[2].
Disposal Decision Workflow
To assist laboratory personnel in making immediate, accurate disposal decisions at the bench, I have designed the following logical workflow.
Caption: Workflow for the segregation, collection, and thermal destruction of halogenated pyridine amine waste.
References
AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental. Available at: [Link]
Temple University. "Halogenated Solvents in Laboratories - Campus Operations." Temple University Environmental Health and Radiation Safety. Available at: [Link]
A Senior Application Scientist's Guide to Handling (4-Chloro-6-methylpyridin-2-YL)methanamine
As drug development professionals, our work inherently involves handling novel and reactive chemical entities. (4-Chloro-6-methylpyridin-2-YL)methanamine, a substituted pyridine derivative, serves as a valuable building...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals, our work inherently involves handling novel and reactive chemical entities. (4-Chloro-6-methylpyridin-2-YL)methanamine, a substituted pyridine derivative, serves as a valuable building block in the synthesis of potential pharmaceutical and agrochemical agents.[1] Its structure, featuring a reactive chloropyridine ring and a primary amine, necessitates a rigorous and informed approach to safety. This guide provides a comprehensive operational plan grounded in established laboratory safety principles to ensure the well-being of personnel and the integrity of research.
Foundational Hazard Assessment
Understanding the hazard profile is the bedrock of safe chemical handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its classification as a chlorinated pyridine amine allows for a robust hazard assessment based on structurally related chemicals. The primary hazards include:
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, which is a common characteristic of functionalized amine compounds.[2][3][4][5][6][7]
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[2][4][5][8]
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]
Given these potential hazards, all handling operations must be predicated on the principle of minimizing all routes of exposure.
Mandatory Personal Protective Equipment (PPE)
The selection and proper use of PPE is your primary defense against exposure. A multi-layered approach is non-negotiable.
PPE Category
Item
Specifications and Rationale
Eye & Face Protection
Safety Goggles & Face Shield
Tightly fitting safety goggles with side-shields are mandatory to prevent contact from splashes or aerosols.[9][10][11] A full-face shield must be worn over goggles during procedures with a heightened risk of splashing, such as transferring large volumes or running reactions under pressure.[12][13]
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves provide adequate protection for handling pyridine derivatives.[9] Always inspect gloves for tears or punctures before use. For prolonged operations or when handling concentrated solutions, double-gloving is the recommended best practice. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[10][12][14]
Body Protection
Flame-Retardant Lab Coat
A flame-retardant lab coat must be worn and kept fully buttoned to protect skin and personal clothing.[12]
Foot Protection
Closed-Toe Shoes
Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills.[12]
Respiratory Protection
Fume Hood / Respirator
All handling of this compound must occur within a certified chemical fume hood to control vapor and aerosol exposure.[9] If an emergency situation arises where concentrations may exceed the fume hood's containment ability, a suitable respirator (e.g., an air-purifying respirator with organic vapor cartridges) is necessary.[10][13]
Operational Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow minimizes the risk of accidental exposure and ensures procedural consistency.
Designate Work Area: All work must be conducted in a designated area within a properly functioning chemical fume hood.[9][10]
Verify Safety Equipment: Before beginning, confirm the location and operational readiness of the nearest safety shower and eyewash station.
Assemble Materials: Gather all necessary equipment, reagents, and waste containers. This prevents the need to leave the designated area mid-procedure.
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Maintain Containment: Keep the container of (4-Chloro-6-methylpyridin-2-YL)methanamine tightly closed when not in use.[3][9]
Avoid Aerosolization: When transferring or weighing the compound (if solid), do so carefully to avoid creating dust.[10][14] If it is a liquid, pour slowly to prevent splashing.
Practice Situational Awareness: Do not eat, drink, or smoke in the laboratory.[4][6] Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][8][12]
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
Waste Segregation: All items contaminated with the compound, including gloves, weigh boats, and absorbent pads, must be disposed of as hazardous waste.[12]
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then face shield/goggles) to prevent cross-contamination.
Final Hand Wash: Wash hands thoroughly with soap and water as the final step.[12]
Spill Management Protocol
Prompt and correct action during a spill is critical to mitigating potential harm.
Caption: Workflow for handling (4-Chloro-6-methylpyridin-2-YL)methanamine.
A minor spill is a small quantity that you are trained, equipped, and comfortable cleaning up yourself and that does not pose an immediate respiratory hazard.[15][16]
Alert: Immediately alert colleagues in the area.[15]
Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a spill pillow.[17][18][19]
Absorb: Working from the outside in, cover the spill with the absorbent material.[18]
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[10][15][17]
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[15][16]
A major spill involves a large quantity, an unknown substance, a highly toxic material, or occurs in a public area.[16]
Evacuate: Immediately evacuate the affected area.[10][15]
Alert: Alert all nearby personnel and activate any local alarms.
Confine: If it is safe to do so, close the doors to the spill area to confine vapors.[15][19]
Call for Help: Contact your institution's Environmental Health and Safety (EHS) office and/or emergency services. Do not attempt to clean up the spill.
Assist: If a person has been splashed with the chemical, guide them to a safety shower or eyewash station and assist with flushing the affected area for at least 15 minutes.[17]
Disposal Plan
Improper disposal can lead to environmental contamination and regulatory non-compliance. A strict protocol is mandatory.
Waste Characterization: All materials that have come into contact with (4-Chloro-6-methylpyridin-2-YL)methanamine are to be considered hazardous waste. This includes the chemical itself, any reaction byproducts, contaminated PPE, and spill cleanup materials.[12]
Containment: Collect all hazardous waste in a clearly labeled, sealed, and chemically compatible container.[10][15] The label should include "Hazardous Waste," the chemical name, and the associated hazards.
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its waste be poured down the drain. [2][7][14]
By integrating these protocols into your daily laboratory operations, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
PYRIDINE AR - Safety Data Sheet. (2023, November 24). Loba Chemie. [Link]
CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety, UNC Charlotte. [Link]
SAFETY DATA SHEET for 4-Chloro-6-methylpyrimidin-2-ylamine. (2025, December 19). [Link]